N5,N5-dimethylthiazole-2,5-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3S |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
5-N,5-N-dimethyl-1,3-thiazole-2,5-diamine |
InChI |
InChI=1S/C5H9N3S/c1-8(2)4-3-7-5(6)9-4/h3H,1-2H3,(H2,6,7) |
InChI Key |
CHADUMJSOSHUAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(S1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N5,N5-dimethylthiazole-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of N5,N5-dimethylthiazole-2,5-diamine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the bromination of 2-aminothiazole, followed by a nucleophilic aromatic substitution with dimethylamine. This document provides detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate its application in a research and development setting.
Core Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence:
-
Bromination of 2-aminothiazole: The initial step involves the electrophilic bromination of commercially available 2-aminothiazole at the C5 position to yield 2-amino-5-bromothiazole. This reaction proceeds readily under mild conditions.
-
Nucleophilic Aromatic Substitution: The subsequent step is the displacement of the bromide in 2-amino-5-bromothiazole with dimethylamine. This nucleophilic aromatic substitution introduces the desired dimethylamino group at the C5 position, affording the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the first step of the synthesis, the bromination of 2-aminothiazole. Data for the second step is based on analogous reactions, as a specific yield for the dimethylamination was not found in the reviewed literature.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Reference |
| 1 | Bromination | 2-Aminothiazole | Bromine, Acetic Acid | 2-Amino-5-bromothiazole | 75 | [1] |
| 2 | Dimethylamination | 2-Amino-5-bromothiazole | Dimethylamine, NaHCO₃, DMF | This compound | Not Reported (Low yield implied for similar reactions) |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
This protocol is adapted from a reported procedure for the bromination of 2-aminothiazole[1].
Materials:
-
2-Aminothiazole (1.0 eq)
-
Acetic Acid
-
Bromine (2.0 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (408 μL, 8 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 2-amino-5-bromothiazole (520 mg, 75% yield)[1].
Step 2: Synthesis of this compound
This protocol is based on a general method for the amination of 5-halo-2-aminothiazoles.
Materials:
-
2-Amino-5-bromothiazole (1.0 eq)
-
Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol, or as a gas) (1.25 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a sealable reaction vessel, dissolve 2-amino-5-bromothiazole (2 mmol) in 10 mL of DMF.
-
Add sodium bicarbonate (4 mmol).
-
Add dimethylamine (2.5 mmol).
-
Seal the vessel and heat the mixture in an oil bath at 70 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the solid.
-
The crude product can be purified by recrystallization (e.g., from a DMF/water mixture) or by column chromatography on silica gel, eluting with a hexane-ethyl acetate mixture (e.g., 2:1) to afford this compound.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
References
In-depth Technical Guide: Physicochemical Properties of N5,N5-dimethylthiazole-2,5-diamine
An Important Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive and exhaustive search of publicly available scientific databases, chemical repositories, and scholarly literature, it has been determined that there is no specific information available for the compound N5,N5-dimethylthiazole-2,5-diamine . This includes a lack of data regarding its physicochemical properties, experimental protocols for its synthesis or analysis, and any associated biological or signaling pathway activities.
The searches were conducted using a variety of nomenclature, including:
-
This compound
-
N,N-dimethylthiazole-2,5-diamine
-
2-amino-5-(dimethylamino)thiazole
-
5-(dimethylamino)thiazol-2-amine
-
And the corresponding SMILES string: CN(C)c1sc(n1)N
The consistent outcome of these searches is the retrieval of information for structurally related but distinct molecules. These include, but are not limited to:
-
N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine
-
N2,N5-dimethyl-1,3,4-Thiadiazole-2,5-diamine
-
N5,N5-Dimethylpyridine-2,5-diamine
-
N2,N2-dimethylthiazole-2,4-diamine
-
2-amino-5-methylthiazole
The absence of data for the specific molecule of interest, this compound, prevents the creation of the requested in-depth technical guide. The core requirements for this document—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled without foundational information.
This lack of information suggests that this compound may be a novel compound, a synthetic intermediate that has not been characterized in detail, or a molecule that has been synthesized but for which the data is not in the public domain.
Therefore, this document cannot provide the requested technical data. Instead, it serves to inform the scientific community of the current information gap regarding this specific chemical entity. For researchers interested in this molecule, the initial step would be its de novo synthesis and subsequent characterization to determine its fundamental physicochemical properties.
Proposed Future Work: A Roadmap to Characterization
Should a research program be initiated for this compound, the following experimental workflow would be essential for a comprehensive physicochemical characterization.
Synthesis and Purification
The initial and most critical step is the chemical synthesis of this compound. A potential, though unproven, synthetic route could be conceptualized. Following synthesis, rigorous purification, likely using techniques such as column chromatography and recrystallization, would be necessary to obtain a sample of high purity.
Structural and Purity Analysis
The identity and purity of the synthesized compound would need to be unequivocally confirmed. A standard battery of analytical techniques would be employed.
Table 1: Proposed Analytical Methods for Structural Confirmation and Purity Assessment
| Analytical Method | Purpose |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | To determine the number and environment of protons. |
| ¹³C NMR | To determine the number and environment of carbon atoms. |
| Mass Spectrometry (MS) | |
| High-Resolution MS (HRMS) | To determine the exact molecular weight and elemental composition. |
| Chromatography | |
| High-Performance LiquidChromatography (HPLC) | To assess purity and quantify the compound. |
| Spectroscopy | |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups. |
Physicochemical Property Determination
Once the compound's identity and purity are confirmed, a series of experiments would be conducted to determine its key physicochemical properties.
Table 2: Key Physicochemical Properties and Experimental Protocols
| Property | Experimental Protocol |
| Melting Point | Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded. This also serves as an indicator of purity. |
| Boiling Point | If the compound is a liquid at room temperature, its boiling point would be determined at a specific pressure. |
| Solubility | Assessed in a range of standard solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. This can be determined by visual inspection or more quantitatively using techniques like UV-Vis spectroscopy. |
| pKa | The acid dissociation constant(s) would be determined, likely through potentiometric titration or UV-Vis spectroscopy, by measuring changes in absorbance as a function of pH. This is crucial for understanding the ionization state of the molecule at different physiological pH values. |
| LogP (Octanol-WaterPartition Coefficient) | This critical parameter for drug development, which measures lipophilicity, would be determined using the shake-flask method or calculated using validated software. |
Visualization of Experimental Workflow
The logical flow for the characterization of a novel compound like this compound can be visualized as follows:
An In-depth Technical Guide to N5,N5-dimethylthiazole-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N5,N5-dimethylthiazole-2,5-diamine, including its chemical identifiers and a review of the known biological activities and synthetic methodologies of structurally related compounds. Due to the limited publicly available data for this specific molecule, this guide leverages information on analogous 2-aminothiazole derivatives to provide a foundational understanding for research and development professionals.
Core Compound Identifiers
| Identifier Type | Value |
| Compound Name | This compound |
| PubChem CID | 45087956 |
| Molecular Formula | C5H9N3S |
| IUPAC Name | This compound |
| InChI | InChI=1S/C5H9N3S/c1-8(2)5-3-9-4(6)7-5/h3H,6H2,1-2H3 |
| InChI Key | Not available |
| SMILES | CN(C)C1=CSC(N)=N1 |
| CAS Number | Not Available |
Experimental Protocols: Synthesis of Related 2-Aminothiazole Derivatives
Direct experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature. However, the Hantzsch thiazole synthesis is a widely employed and versatile method for the preparation of 2-aminothiazole derivatives.[1][2] This reaction typically involves the condensation of an α-haloketone with a thiourea.
A general, one-pot procedure for the synthesis of 2-aminothiazole derivatives is described below, adapted from methodologies for similar compounds.[3]
Representative One-Pot Synthesis of 4-Aryl-2-aminothiazoles:
-
Reactants: Aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (1.1 mmol).
-
Solvent: Ethyl acetate (EtOAc).
-
Procedure:
-
To a solution of the aromatic methyl ketone in ethyl acetate, add thiourea and copper(II) bromide.
-
The reaction mixture is refluxed for a specified time, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 4-aryl-2-aminothiazole.
-
This method can be adapted for the synthesis of various 2-aminothiazole derivatives by selecting the appropriate starting materials.
Biological Activities and Potential Signaling Pathways of 2-Aminothiazole Scaffolds
The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, featured in a number of clinically approved drugs and investigational agents.[4][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]
Anticancer Activity:
Many 2-aminothiazole derivatives exhibit potent anticancer activity through various mechanisms of action.[1][7] These include the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For example, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases.
Other reported mechanisms of anticancer action for thiazole derivatives include the induction of apoptosis and disruption of tubulin assembly.[7]
Antimicrobial Activity:
The 2-aminothiazole scaffold is also a key component in compounds with significant antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal pathogens.[5] One proposed mechanism of action for some 2-aminothiazole-based antimicrobials is the inhibition of bacterial enolase, a key enzyme in the glycolytic pathway, thereby disrupting ATP production and bacterial viability.[8]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-aminothiazole derivative, based on the Hantzsch synthesis.
Caption: A generalized workflow for the synthesis and characterization of 2-aminothiazole derivatives.
Hypothetical Signaling Pathway Inhibition
The diagram below depicts a hypothetical signaling pathway that could be targeted by a 2-aminothiazole derivative, based on the known mechanisms of action of similar compounds, such as kinase inhibition.
Caption: A hypothetical model of a signaling pathway inhibited by a 2-aminothiazole derivative.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
An In-depth Technical Guide to the Molecular Structure and Characterization of N5,N5-dimethylthiazole-2,5-diamine and its Analogue
Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases reveals a significant lack of published experimental data for the specific molecule N5,N5-dimethylthiazole-2,5-diamine . While its structure is registered in chemical databases such as PubChem, detailed characterization, experimental protocols, and biological activity have not been reported.
Therefore, this guide will provide a detailed overview of a closely related and well-characterized analogue: N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine . This fused heterocyclic compound shares a dimethylated diamino-thiazole moiety and serves as a valuable reference for understanding the potential properties and chemical behavior of the requested molecule. The information presented below, including molecular properties, experimental protocols, and biological context, pertains to this thiazolopyrimidine analogue.
Molecular Structure and Properties of N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine
N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine is a heterocyclic compound featuring a thiazole ring fused to a pyrimidine ring. The structure is substituted with a dimethylamino group at the N5 position and an amino group at the 2-position.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N5,N5-dimethyl-[1][2]thiazolo[5,4-d]pyrimidine-2,5-diamine |
| CAS Number | 1192814-67-7[2] |
| Canonical SMILES | CN(C)C1=NC=C2N=C(N)SC2=N1[2] |
| InChI | InChI=1S/C7H9N5S/c1-12(2)7-9-3-4-5(11-7)13-6(8)10-4/h3H,1-2H3,(H2,8,10)[2] |
| InChI Key | UQYIJTRKEBHOPX-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉N₅S |
| Molecular Weight | 195.24 g/mol [2] |
| LogP | 1.20[2] |
| Hydrogen Bond Donors | 1[2] |
| Hydrogen Bond Acceptors | 5[2] |
| Purity | Typically available at ≥97%[2] |
Synthesis and Experimental Protocols
The synthesis of thiazolo[5,4-d]pyrimidine derivatives often involves the construction of the pyrimidine ring onto a pre-existing substituted thiazole. While a specific protocol for N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine is not detailed in the available literature, a general synthetic approach can be inferred from related compounds. A common method involves the cyclization of a 4-amino-5-cyanothiazole derivative.
General Synthesis of 7-amino-thiazolo[5,4-d]pyrimidines
A representative synthesis for a related class of compounds, 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines, has been described and can be adapted.[3] The key steps involve the reaction of a substituted aminothiazole with a nitrile, followed by cyclization and subsequent modifications.
Experimental Protocol:
-
Formation of the Thiazolopyrimidine Core: A substituted 2-amino-5-cyanothiazole is reacted with an appropriate orthoester or formamide equivalent in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 150 °C) for several hours to facilitate the cyclization and formation of the pyrimidine ring.[3]
-
Chlorination: The resulting thiazolo[5,4-d]pyrimidin-7-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often under microwave irradiation, to yield the 7-chloro-thiazolo[5,4-d]pyrimidine intermediate.[3]
-
Amination: The 7-chloro intermediate is then subjected to nucleophilic substitution with ammonia (e.g., in the form of ammonium hydroxide in ethanol) under reflux to introduce the 7-amino group.[3]
Molecular Characterization
Characterization of thiazolo[5,4-d]pyrimidine derivatives typically involves a combination of spectroscopic techniques to elucidate and confirm the molecular structure.
Spectroscopic Data for Related Thiazolo[4,5-d]pyrimidine Derivatives
While specific data for N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine is unavailable, representative data from a related 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione provides insight into the expected spectral features.[4]
| Spectroscopic Method | Observed Features for a Related Compound[4] |
| ¹H-NMR (DMSO-d₆) | δ 8.56 (t, 1H, NH), 7.58–7.40 (m, 5H, Ar-H), 2.98 (d, J = 4.5 Hz, 3H, CH₃) |
| ¹³C-NMR (DMSO-d₆) | δ 28.05, 103.02, 117.38, 128.50, 129.17, 129.65, 129.86, 130.05, 135.89, 155.79, 168.36, 175.09, 190.21 |
| IR (cm⁻¹) | 3257, 3067, 1593, 1246, 1140 |
| Mass Spectrometry (ESI, m/z) | [M-H]⁻ calcd. for C₁₃H₉F₃N₄S₂ 341.0137; found 341.0232 |
Note: The spectral data presented here are for a structurally different molecule and should be used for illustrative purposes only. The actual spectral data for this compound and its thiazolopyrimidine analogue will differ.
Biological Activity and Signaling Pathways
Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been investigated for a range of biological activities, indicating their potential as modulators of key signaling pathways in drug discovery.
Adenosine A₂ₐ Receptor Inverse Agonism
A series of 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives have been identified as potent inverse agonists of the human A₂ₐ adenosine receptor (A₂ₐR).[1] These compounds exhibit high binding affinity, with some derivatives showing affinity in the femtomolar range.[1] The A₂ₐR is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Inverse agonists at this receptor would decrease the basal level of cAMP signaling.
TRPV1 Antagonism
Certain 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. Antagonists of this channel are of interest for the development of novel analgesics. One such compound demonstrated significant reversal of carrageenan-induced thermal hyperalgesia in rats, indicating in vivo efficacy.[5]
Conclusion
While direct experimental data on this compound remains elusive, the study of its close analogue, N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine, and related derivatives provides valuable insights into the chemistry and potential biological applications of this class of compounds. The thiazolo[5,4-d]pyrimidine scaffold has proven to be a versatile platform for the development of potent modulators of important drug targets such as GPCRs and ion channels. Further research is warranted to synthesize and characterize the title compound to fully elucidate its properties and compare them with its more studied, fused-ring counterparts.
References
- 1. Structure-activity relationship studies and pharmacological characterization of N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine-based derivatives as inverse agonists at human A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Thiazole-Diamine Compounds: A Legacy of Discovery and Therapeutic Innovation
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] This technical guide focuses on a specific and highly significant subclass: thiazole-diamine compounds. For the purposes of this document, "thiazole-diamine compounds" are defined as thiazole derivatives bearing at least one amino group directly attached to the thiazole ring, with a second nitrogen-containing functional group, such as another amino group or a nitrogen-containing heterocycle, present in the overall structure. This classification encompasses a wide range of biologically active molecules, most notably derivatives of 2-aminothiazole.
This guide will provide an in-depth exploration of the historical milestones in the discovery of these compounds, detail key synthetic methodologies, present a curated summary of their diverse biological activities with quantitative data, and illustrate their mechanisms of action through signaling pathway diagrams.
A Historical Perspective: From Dyes to Drugs
The history of thiazole-diamine compounds is intrinsically linked to the broader history of thiazole chemistry, which began in the late 19th century. The initial discovery of the thiazole ring was not in the context of medicine, but rather in the burgeoning field of synthetic dyes.
Early Developments (Late 19th - Early 20th Century):
The seminal work on thiazole synthesis is credited to Arthur Hantzsch, who in 1887, developed a method for synthesizing thiazoles by reacting α-haloketones with thioamides.[3] This reaction, now famously known as the Hantzsch thiazole synthesis , remains a fundamental and widely used method for constructing the thiazole core and is particularly relevant for the synthesis of 2-aminothiazole derivatives when thiourea is used as the thioamide component.[3]
The Dawn of Medicinal Applications (Mid-20th Century):
The therapeutic potential of thiazole-containing compounds began to be recognized with the discovery of sulfathiazole in the 1940s, one of the first commercially successful sulfonamide antibiotics. While not a thiazole-diamine in the strictest sense of our definition, its clinical success spurred further investigation into the biological activities of other thiazole derivatives. The discovery of Vitamin B1 (Thiamine), which contains a thiazole ring, further solidified the importance of this heterocycle in biological systems.
The Rise of 2-Aminothiazoles in Drug Discovery (Late 20th - 21st Century):
The latter half of the 20th century and the beginning of the 21st century witnessed an explosion of research into the medicinal applications of 2-aminothiazole derivatives. Scientists discovered that this scaffold could be readily modified to interact with a wide array of biological targets, leading to the development of compounds with diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5] This era marked the true emergence of what we are classifying as thiazole-diamine compounds as a critical area of focus in drug discovery.
Key Synthetic Methodologies
The synthesis of thiazole-diamine compounds predominantly relies on the construction of the core thiazole ring, followed by functionalization. The Hantzsch thiazole synthesis is the most prominent and versatile method.
Hantzsch Thiazole Synthesis
This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative.
Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative
-
Reactants:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiourea
-
Ethanol (solvent)
-
-
Procedure:
-
Equimolar amounts of the α-haloketone and thiourea are dissolved in ethanol.
-
The mixture is refluxed for a period of 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is typically recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole product.
-
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Biological Activities and Quantitative Data
Thiazole-diamine compounds exhibit a remarkable breadth of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential in different therapeutic areas.
Anticancer Activity
Many thiazole-diamine derivatives have been investigated as potent anticancer agents, often targeting specific signaling pathways involved in tumor growth and proliferation.[6][7]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole Derivatives | H1299 (Human Lung Cancer) | 4.89 | [7] |
| SHG-44 (Human Glioma) | 4.03 | [7] | |
| Thiazole-based Chalcones | HEL (Erythroleukemia) | Varies (e.g., ~5-10) | [8] |
| A431 (Lung Cancer) | Varies (e.g., ~10-20) | [8] | |
| Benzo[9][10]imidazo[2,1-b]thiazole Derivatives | HeLa (Cervical Cancer) | Varies (e.g., 2.67 for Gefitinib) | [1] |
| Pyrazole-Thiadiazole-Thiazole Hybrids | A549 (Lung Cancer) | 1.537 - 8.493 | [11] |
| Thiazolyl-Coumarins | MDA-MB-231 (Breast Cancer) | 10.5 - 11.2 | [12] |
| Newly Synthesized Thiazole Derivatives | MCF-7 (Breast Cancer) | 2.57 - 31.5 | [13] |
| HepG2 (Liver Cancer) | 6.69 - 51.7 | [13] |
Antimicrobial Activity
The thiazole-diamine scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[10][14][15]
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thienyl-substituted Thiazoles | Staphylococcus aureus | 6.25 - 12.5 | [10] |
| Escherichia coli | 6.25 - 12.5 | [10] | |
| Phenylacetamido-thiazole Derivatives | Escherichia coli | 1.56 - 6.25 | [10] |
| Staphylococcus aureus | 1.56 - 6.25 | [10] | |
| Thiazole Schiff Bases | Bacillus subtilis | Varies | [10] |
| Pseudomonas aeruginosa | Varies | [10] | |
| Benzo[d]thiazole Derivatives | Staphylococcus aureus | 50 - 75 | [15] |
| Escherichia coli | 50 - 75 | [15] | |
| Heteroaryl(aryl) Thiazole Derivatives | Escherichia coli | 0.17 - 0.23 (mg/mL) | [16] |
| Bacillus cereus | Varies (e.g., 0.17/0.23 mg/mL for some) | [16] | |
| Thiazolyl–2-Pyrazoline Hybrids | Pseudomonas aeruginosa | 15.625 - 31.25 | [17] |
| Candida albicans | 3.9 - 62.5 | [17] |
Anti-inflammatory Activity
Certain thiazole-diamine derivatives have shown potent anti-inflammatory effects by inhibiting key enzymes and cytokines involved in the inflammatory cascade.
| Compound Class | Target | IC50 (µM) | Reference |
| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | IL-6 | 1.539 - 4.715 | [18] |
| NO | 10.992 - 19.969 | [18] | |
| TNF-α | 12.901 - 22.044 | [18] | |
| Pyrimidinone-linked Thiazole Derivatives | α-amylase | 46.53 - 49.31 (µg/mL) | [19] |
| α-glucosidase | 32.54 - 33.13 (µg/mL) | [19] |
Signaling Pathways and Mechanisms of Action
A significant area of research for thiazole-diamine compounds is their ability to act as kinase inhibitors, thereby modulating cellular signaling pathways critical for cancer cell survival and proliferation.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[20][21] Several thiazole-diamine derivatives have been shown to inhibit VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole-diamine compounds.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell growth.[1][11] Thiazole-diamine derivatives have been developed as potent EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by thiazole-diamine compounds.
Conclusion and Future Directions
The journey of thiazole-diamine compounds from their roots in dye chemistry to their current status as a versatile and powerful scaffold in medicinal chemistry is a testament to the continuous evolution of drug discovery. The ease of their synthesis, particularly through the robust Hantzsch reaction, and the vast chemical space that can be explored through derivatization, ensure their continued relevance.
Current research continues to uncover novel biological activities and refine the structure-activity relationships of these compounds. Future efforts will likely focus on:
-
Improving Selectivity: Designing derivatives that are highly selective for their intended biological targets to minimize off-target effects and toxicity.
-
Combating Drug Resistance: Developing next-generation thiazole-diamines that can overcome resistance mechanisms developed by cancer cells and microbial pathogens.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in treating other diseases, such as neurodegenerative and metabolic disorders.
-
Advanced Drug Delivery: Formulating thiazole-diamine compounds into novel drug delivery systems to enhance their bioavailability and therapeutic efficacy.
The rich history and promising future of thiazole-diamine compounds underscore their importance as a privileged scaffold in the ongoing quest for new and effective medicines. This guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jchemrev.com [jchemrev.com]
- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Theoretical Studies on N5,N5-dimethylthiazole-2,5-diamine: A Methodological Overview
Notice: Extensive searches of scientific literature and chemical databases did not yield any specific theoretical or experimental studies directly focused on N5,N5-dimethylthiazole-2,5-diamine. The information presented herein is therefore based on common methodologies applied to closely related aminothiazole derivatives and serves as a guide for potential future research on this specific compound.
Introduction to Theoretical Studies of Thiazole Derivatives
Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Theoretical studies and computational modeling are crucial tools in understanding the structure-activity relationships (SAR) of these molecules. By calculating various molecular and electronic properties, researchers can predict their reactivity, stability, and potential biological activity without the immediate need for synthesis and in-vitro testing.[3]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the geometric and electronic properties of such molecules.[4][5] These studies can provide valuable insights into parameters like molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are essential for predicting the chemical behavior and potential for intermolecular interactions.
Generalized Experimental Protocols for Theoretical Analysis
While no specific protocols for this compound exist, the following represents a standard computational methodology synthesized from studies on analogous aminothiazole compounds.
Table 1: Standard Computational Methodology for Thiazole Derivatives
| Parameter | Typical Method/Software | Description |
| Geometry Optimization | Gaussian 09/16, ORCA, etc. | The initial molecular structure is optimized to find the lowest energy conformation. This is a crucial first step before calculating other properties. |
| Level of Theory | Density Functional Theory (DFT) | DFT methods, such as B3LYP or HSEH1PBE, are widely used for their balance of accuracy and computational cost in studying organic molecules.[4][5] |
| Basis Set | 6-31G(d), 6-311++G(d,p), etc. | A basis set is a set of functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets are common. |
| Solvation Modeling | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent (e.g., water, ethanol), the PCM method can be applied during geometry optimization and property calculations.[6] |
| Vibrational Analysis | Frequency Calculation | Performed after geometry optimization to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict infrared (IR) spectra. |
| Electronic Properties | HOMO-LUMO Analysis | Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the molecule's electronic transport properties and reactivity. |
| Charge Distribution | Natural Bond Orbital (NBO) Analysis | NBO analysis is used to study the distribution of electron density, intramolecular charge transfer, and the nature of chemical bonds. |
Predicted Data and Molecular Properties
As no literature is available for the target compound, no quantitative data can be presented. Theoretical studies on related aminothiazoles typically report on the following parameters, which would be essential to calculate for this compound:
-
Optimized Geometric Parameters: Bond lengths (Å), bond angles (°), and dihedral angles (°).
-
Quantum Chemical Descriptors:
-
HOMO Energy (eV)
-
LUMO Energy (eV)
-
-
Thermodynamic Properties:
-
Total Energy (Hartree)
-
Zero-point vibrational energy (kcal/mol)
-
Enthalpy and Gibbs Free Energy (kcal/mol)
-
-
Atomic Charges: Mulliken or NBO charges on each atom.
Visualizations of Computational Workflow
The following diagrams illustrate a typical workflow for the theoretical analysis of a novel small molecule like this compound.
Caption: A generalized workflow for quantum chemical calculations.
Caption: Logical relationship of a typical DFT calculation.
Conclusion
While there is a clear absence of specific theoretical research on this compound, the field of computational chemistry offers robust and well-established protocols for its future investigation. The methods outlined in this guide, derived from studies on analogous aminothiazole structures, provide a solid foundation for researchers to perform in-silico analysis. Such studies would be invaluable for elucidating the molecule's electronic structure, predicting its reactivity, and guiding the synthesis and development of new potential therapeutic agents. The execution of these theoretical calculations would be the first step in characterizing this novel compound and exploring its potential applications.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of a Novel Thiazole Derivative: A Technical Guide to N5,N5-dimethylthiazole-2,5-diamine
For Immediate Release
This technical guide addresses the current state of knowledge regarding the solubility and stability of the novel compound, N5,N5-dimethylthiazole-2,5-diamine. Directed at researchers, scientists, and professionals in drug development, this document acknowledges the absence of publicly available data for this specific molecule. In response, this guide provides a comprehensive overview of standardized experimental protocols for determining these crucial physicochemical properties. Furthermore, to offer a comparative context, solubility and stability-related data for structurally analogous compounds are presented.
Introduction: The Uncharted Territory of this compound
An extensive search of scientific literature and chemical databases, including PubChem and the Chemical Abstracts Service (CAS), reveals a significant data gap for this compound. There is currently no registered CAS number for this compound, and no empirical data on its solubility or stability have been published. This lack of information underscores the novelty of this molecule and highlights the necessity for foundational physicochemical characterization to enable its potential application in research and drug development.
This guide serves as a practical resource for researchers aiming to characterize this compound or similar novel chemical entities. It details the standard operating procedures for generating reliable solubility and stability data, adhering to internationally recognized guidelines.
Physicochemical Data of Structural Analogs
In the absence of direct data, examining structurally related compounds can provide preliminary insights into the potential properties of this compound. The following tables summarize available data for two such analogs. It is crucial to note that these values are not predictive for the title compound but offer a valuable reference point.
Table 1: Physicochemical Properties of a Thiazolopyrimidine Analog
| Property | Value | Source |
| Compound Name | N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine | Fluorochem |
| CAS Number | 1192814-67-7 | Fluorochem |
| Molecular Weight | 195.24 g/mol | Fluorochem |
| LogP | 1.20 | Fluorochem |
Table 2: Physicochemical Properties of a Pyridine Analog
| Property | Value | Source |
| Compound Name | N5,N5-Dimethylpyridine-2,5-diamine | PubChem |
| CAS Number | Not Available | PubChem |
| Molecular Weight | 137.18 g/mol | PubChem |
| XLogP3 | 0.6 | PubChem |
Experimental Protocols for Solubility Determination
The solubility of a compound is a critical determinant of its biological activity and formulation potential. The following are standard high-throughput methods for assessing aqueous solubility.
Kinetic Solubility Assay
This assay measures the solubility of a compound from a DMSO stock solution, which is relevant for early-stage drug discovery screening.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO.
-
Aqueous Buffer Addition: An aliquot of each DMSO dilution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (typically 7.4).
-
Incubation: The mixture is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Precipitate Detection: The presence of precipitate is detected by methods such as nephelometry (light scattering) or turbidimetry.
-
Quantification: The concentration of the compound remaining in solution in the filtrate or supernatant is quantified, often by LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
The Pharmacological Potential of Thiazole Derivatives: A Technical Guide
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to function as a versatile scaffold in a multitude of clinically significant drugs.[1] Synthetic and natural products incorporating the thiazole nucleus exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2] This technical guide provides an in-depth overview of the key biological activities of thiazole derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights for researchers and drug development professionals.
Anticancer Activities
Thiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, such as the kinase inhibitor Dasatinib.[1] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that control cell proliferation, angiogenesis, and apoptosis.[3]
A primary target for many thiazole-based anticancer agents is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[4][5] By inhibiting VEGFR-2, these compounds can effectively block the formation of new blood vessels that supply tumors with essential nutrients, thereby arresting tumor growth.[4][6] Other targeted pathways include the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell proliferation.[3]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Ref. |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) | [7] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) | [7] |
| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine (6.77 ± 0.41) | [7] |
| 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | [4] |
| 11c | HepG-2 (Liver) | ~4 | Doxorubicin | [8] |
| 11c | MCF-7 (Breast) | ~3 | Doxorubicin | [8] |
| 6g | HCT-116 (Colon) | ~12 | Doxorubicin | [8] |
| 8e | A549 (Lung) | 0.302 | Doxorubicin (0.460) | [9] |
| 16a | MCF-7 (Breast) | 0.73 | Dasatinib (7.99) | [3] |
| 6d | MCF-7 (Breast) | 10.5 ± 0.71 | Sorafenib (5.10 ± 0.49) | [5] |
Signaling Pathway: VEGFR-2 Inhibition
Many thiazole derivatives exert their anticancer effects by functioning as Type II inhibitors of VEGFR-2. They bind to the kinase domain in its inactive (DFG-out) conformation, preventing ATP from binding and halting the downstream signaling cascade that promotes angiogenesis. This leads to cell cycle arrest and induction of apoptosis in cancer cells.
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
Antimicrobial Activities
The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents.[10] Thiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[11][12] Their mechanisms often involve the inhibition of essential microbial enzymes, such as DNA gyrase or 14α-lanosterol demethylase, which are vital for bacterial replication and fungal cell membrane integrity, respectively.[13]
Quantitative Data: Antimicrobial Potency
The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (mg/mL) | Reference Drug | Ref. |
| 3 | S. aureus | 0.23 - 0.70 | Ampicillin | [13] |
| 3 | E. coli | 0.23 - 0.70 | Ampicillin | [13] |
| 8 | C. albicans | 0.08 - 0.23 | - | [13] |
| 9 | C. albicans | 0.06 - 0.23 | - | [13] |
| 9 | S. aureus (1189) | 0.100 | - | |
| 9 | S. agalactiae (1768) | 0.025 | - | |
| 67 | C. albicans ATCC 10231 | 0.168 | Cycloheximide (0.254) | [11] |
| 57 | P. aeruginosa ATCC 29853 | 0.0156 | Amoxicillin (>0.500) | [11] |
Anti-inflammatory Activities
Inflammation is a complex biological response implicated in numerous chronic diseases. Thiazole derivatives can modulate inflammatory pathways, primarily by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[2] By selectively inhibiting isoforms such as COX-2, thiazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][14]
Quantitative Data: Enzyme Inhibition
The anti-inflammatory potential is often assessed by the IC₅₀ value against COX-1, COX-2, and 5-LOX enzymes. A high COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is desirable for reducing side effects.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Ref. |
| 2a | COX-2 | 0.0003 | >3333 | [14] |
| 3a | 5-LOX | 0.127 | - | [14] |
| 4 | COX-1 | 29.60 ± 1.58 | - | [14] |
| 6b | COX-2 | 11.65 (mM) | Selective | [14] |
| 16a | COX-2 | - | 134.6 | [3] |
| 18f | COX-2 | - | 42.13 | [3] |
| 6l | COX-1 | 5.55 | 61.6 | [2] |
| 6l | COX-2 | 0.09 | 61.6 | [2] |
| 6l | 5-LOX | 0.38 | - | [2] |
Signaling Pathway: COX-2 Inhibition
Thiazole derivatives can selectively bind to the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for the synthesis of various pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 9. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Data for N5,N5-dimethylthiazole-2,5-diamine Remains Elusive
A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound N5,N5-dimethylthiazole-2,5-diamine has yielded no specific results. This suggests that the compound may be novel, not extensively studied, or that the available data is not present in publicly accessible databases.
Despite extensive searches for the spectroscopic characterization of this compound, no peer-reviewed articles, spectral databases, or commercial supplier information containing the requested Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific molecule could be located.
The search for this information is critical for researchers, scientists, and drug development professionals who rely on such data for the unambiguous identification and characterization of chemical compounds. Spectroscopic data provides a fundamental fingerprint of a molecule's structure and is essential for quality control, reaction monitoring, and the elucidation of its chemical and physical properties.
Several searches were conducted for the synthesis and characterization of this compound, as scientific literature detailing the synthesis of a new molecule typically includes its comprehensive spectroscopic analysis. However, these searches also failed to retrieve any relevant documents.
Information was found for structurally related but distinct compounds, including:
-
N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine: A more complex heterocyclic system with a fused pyrimidine ring.
-
5-acetyl-2,4-dimethylthiazole: A thiazole derivative with different substituents.
-
N2,N2-dimethylthiazole-2,4-diamine hydrochloride: An isomer with a different substitution pattern on the thiazole ring.
-
N5,N5-Dimethylpyridine-2,5-diamine: A compound containing a pyridine ring instead of a thiazole ring.
The absence of data prevents the creation of the requested in-depth technical guide, as the core requirements—tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or workflows—are entirely dependent on the availability of this foundational spectroscopic information.
Recommendations for Researchers:
For researchers interested in this compound, the following steps are recommended:
-
Verify the Chemical Name and Structure: Double-check the accuracy of the chemical name and its corresponding structure to ensure the search parameters are correct.
-
Conduct a Literature Review for Synthesis: A thorough review of synthetic chemistry literature might uncover a synthetic route to this compound, which would likely include its characterization data.
-
Perform Computational Analysis: In the absence of experimental data, computational methods can be employed to predict the NMR, IR, and MS spectra of the molecule. These predictions can provide valuable, albeit theoretical, insights.
-
Synthesize and Characterize: If the compound is critical for a research project, in-house synthesis and subsequent spectroscopic characterization would be necessary to obtain the required data.
Until experimental data for this compound becomes publicly available, a comprehensive technical guide on its spectroscopic properties cannot be compiled.
Methodological & Application
Application Notes and Protocols: Synthesis and Drug Discovery Applications of N5,N5-dimethylthiazole-2,5-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed synthesis of N5,N5-dimethylthiazole-2,5-diamine and explore the potential applications of its derivatives in drug discovery, particularly as kinase inhibitors. The information is compiled from established synthetic methodologies for related compounds and current research on the pharmacological activities of substituted thiazoles.
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, 2,5-disubstituted thiazoles have garnered significant interest as they offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of 2,5-diaminothiazole, in particular, are being actively investigated for their potential as inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[3][4][5][6][7][8][9][10][11][12] This document outlines a synthetic route to a key building block, this compound, and discusses the rationale for its use in the development of novel kinase inhibitors.
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
This protocol is adapted from established procedures for the bromination of 2-aminothiazole.[13]
-
Materials:
-
2-Aminothiazole
-
Bromine
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-aminothiazole (1 equivalent) in acetic acid at 0 °C.
-
Slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is between 7 and 8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromothiazole.[13]
-
Step 2: Synthesis of this compound
This protocol is based on general principles of nucleophilic aromatic substitution on heteroaryl halides.[14][15][16]
-
Materials:
-
2-Amino-5-bromothiazole
-
Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
A suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A suitable base such as potassium carbonate (optional, to scavenge HBr)
-
-
Procedure:
-
In a sealed reaction vessel, dissolve 2-amino-5-bromothiazole (1 equivalent) in a suitable solvent (e.g., DMF).
-
Add an excess of dimethylamine solution (e.g., 2-3 equivalents).
-
If necessary, add a base like potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Application in Drug Discovery: Targeting Protein Kinases
Derivatives of the 2,5-diaminothiazole scaffold have shown significant promise as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Two notable kinase targets for which thiazole-based inhibitors have been developed are Cyclin-Dependent Kinase 9 (CDK9) and c-Met.[3][4][5][6][7][8][9][10][11][12]
CDK9 Inhibition
CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, leading to productive transcription elongation.[4] In many cancers, there is a high dependency on the transcription of short-lived anti-apoptotic proteins. Inhibition of CDK9 can selectively downregulate these survival proteins, thereby inducing apoptosis in cancer cells.[7]
Caption: Simplified CDK9 signaling pathway and the point of intervention by thiazole-based inhibitors.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many human cancers.[10] Thiazole-containing compounds have been designed as potent and selective inhibitors of c-Met kinase activity.[3][5][6][9]
Caption: Overview of the HGF/c-Met signaling pathway targeted by thiazole derivatives.
Structure-Activity Relationship (SAR) and Data Presentation
The this compound core provides a versatile scaffold for generating a library of derivatives for SAR studies. The 2-amino group can be acylated, alkylated, or used in coupling reactions to introduce various substituents, while the 4-position of the thiazole ring can also be functionalized prior to the synthesis of the core. The following tables summarize representative data for published 2,5-disubstituted thiazole derivatives targeting CDK9 and c-Met, illustrating the potential for achieving high potency.
Table 1: Biological Activity of Representative Thiazole-Based CDK9 Inhibitors
| Compound ID | R1 (at C2-amino) | R2 (at C4) | CDK9 IC50 (nM) | Selectivity vs CDK2 | Reference |
| 12u | 2-anilinopyrimidine | H | 7 | >80-fold | [7] |
| CDKI-73 | 3-benzenesulfonamide | 4-methyl-2-(methylamino)thiazol-5-yl | 4 | - | [11] |
| Flavopiridol | (scaffold varies) | (scaffold varies) | 3 | - | [4] |
| SNS-032 | 4-piperidinecarboxamide | 5-(1,1-dimethylethyl)-2-oxazolyl | - | - | [4][8] |
Table 2: Biological Activity of Representative Thiazole-Based c-Met Inhibitors
| Compound ID | R1 (at C2) | R2 (at C5) | c-Met IC50 (nM) | Cell Line (IC50, µM) | Reference |
| 51am | Thiazole-carboxamide | Aryl ether | - | MKN-45 (0.05) | [3][5][6] |
| Foretinib | (scaffold varies) | (scaffold varies) | - | MDA-MB-231 | [5] |
| Cabozantinib | (scaffold varies) | (scaffold varies) | 5.38 | HepG-2 | [10] |
Conclusion
The proposed synthesis of this compound offers a reliable route to a valuable building block for drug discovery. Derivatives based on this scaffold have the potential to be developed into potent and selective inhibitors of protein kinases such as CDK9 and c-Met. The provided protocols and background information serve as a foundation for researchers to explore the synthesis and therapeutic applications of this promising class of compounds. Further optimization of the synthetic route and extensive SAR studies are warranted to identify clinical candidates.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N5,N5-dimethylthiazole-2,5-diamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N5,N5-dimethylthiazole-2,5-diamine is a heterocyclic amine that holds significant potential as a versatile building block in the synthesis of novel compounds for drug discovery and materials science. The 2,5-diaminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a dimethylamino group at the 5-position and a primary amino group at the 2-position offers two distinct points for chemical modification, allowing for the construction of diverse molecular architectures.
This document provides an overview of the potential applications of this compound in organic synthesis, along with detailed protocols for its derivatization. The methodologies are based on established synthetic routes for related 2-aminothiazole derivatives.
Key Features of this compound
-
Bifunctional Scaffold: Possesses two reactive amino groups with different nucleophilicities, enabling selective functionalization.
-
Thiazole Core: The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs.
-
Tunable Properties: The dimethylamino group can influence the electronic properties and basicity of the scaffold.
Applications in Organic Synthesis
This compound can serve as a valuable starting material for the synthesis of a variety of complex molecules. The differential reactivity of the 2-amino and 5-dimethylamino groups allows for a stepwise and controlled elaboration of the core structure.
Synthesis of Novel Heterocyclic Systems
The 2,5-diamine functionality is well-suited for the construction of fused heterocyclic systems. Condensation reactions with dicarbonyl compounds, for instance, can lead to the formation of novel thiazolo[5,4-b]pyridines or other related scaffolds of medicinal interest.
Elaboration of the 2-Amino Group
The primary amino group at the C2 position is a versatile handle for a range of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
-
Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent.
-
Buchwald-Hartwig and Suzuki Couplings: After conversion to a halide, these cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents.
Potential Biological Activities of Derivatives
Based on the known biological profiles of 2-aminothiazole derivatives, compounds synthesized from this compound may exhibit a range of activities, including:
-
Kinase Inhibition: Many 2-aminothiazole-based compounds are known to be potent inhibitors of various protein kinases.
-
Antimicrobial Activity: The thiazole nucleus is a common feature in antibacterial and antifungal agents.
-
Anticancer Properties: Derivatives of this scaffold could be explored for their cytotoxic effects against various cancer cell lines.
Proposed Synthetic Schemes
The following diagrams illustrate potential synthetic pathways utilizing this compound as a key building block.
Caption: Derivatization of the 2-amino group.
Caption: Synthesis of fused heterocyclic systems.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: General Procedure for Acylation of the 2-Amino Group
| Step | Procedure |
| 1 | Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). |
| 2 | Add a suitable base, such as pyridine or triethylamine (1.2 eq). |
| 3 | Cool the reaction mixture to 0 °C in an ice bath. |
| 4 | Add the desired acyl chloride (1.1 eq) dropwise to the solution. |
| 5 | Allow the reaction to warm to room temperature and stir for 4-12 hours. |
| 6 | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| 7 | Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. |
| 8 | Extract the product with DCM (3 x 20 mL). |
| 9 | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 10 | Purify the crude product by column chromatography on silica gel to afford the desired 2-acylamino-5-(dimethylamino)thiazole. |
Protocol 2: General Procedure for Reductive Amination of the 2-Amino Group
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq). |
| 2 | Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion. |
| 3 | Stir the reaction mixture at room temperature for 12-24 hours. |
| 4 | Monitor the reaction by TLC or LC-MS. |
| 5 | Once the starting material is consumed, carefully quench the reaction with saturated aqueous sodium bicarbonate solution. |
| 6 | Extract the aqueous layer with DCM (3 x 20 mL). |
| 7 | Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. |
| 8 | Purify the residue by flash column chromatography to yield the target 2-(alkylamino)-5-(dimethylamino)thiazole. |
Quantitative Data Summary
As this compound is a novel building block, specific yield and characterization data are not yet widely available in the literature. The following table provides representative data for analogous 2-aminothiazole derivatization reactions to serve as a guideline for expected outcomes.
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |
| Acylation | 2-Amino-4-phenylthiazole | Benzoyl chloride | 2-Benzamido-4-phenylthiazole | 85-95 | Generic |
| Sulfonylation | 2-Aminothiazole | p-Toluenesulfonyl chloride | 2-(p-Toluenesulfonamido)thiazole | 70-85 | Generic |
| Reductive Amination | 2-Amino-4-methylthiazole | Benzaldehyde | 2-(Benzylamino)-4-methylthiazole | 60-80 | Generic |
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel and potentially bioactive molecules. Its bifunctional nature allows for a wide array of chemical transformations, leading to diverse libraries of compounds for screening in drug discovery and development programs. The protocols and schemes presented here provide a solid foundation for researchers to begin exploring the synthetic utility of this exciting new scaffold. Further research into the specific applications and biological activities of its derivatives is highly encouraged.
Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel thiazole-based compounds, a class of heterocyclic molecules with significant therapeutic potential. Thiazole derivatives are integral to numerous FDA-approved drugs and are actively researched for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] These protocols offer methodologies for the synthesis, purification, and characterization of new chemical entities for drug discovery and development programs.
Introduction to Thiazole Synthesis
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[2] Its unique structural features allow it to act as a versatile scaffold in medicinal chemistry. The synthesis of thiazole derivatives has been an area of intense research, leading to the development of various synthetic strategies.[1][4][5] The most prominent and historically significant method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[6][7][8] Modern adaptations of this method, including microwave-assisted and one-pot multicomponent reactions, offer improved yields, reduced reaction times, and more environmentally friendly procedures.[9][10][11][12]
This application note details two reliable protocols for the synthesis of novel thiazole derivatives: the classic Hantzsch synthesis and a modern microwave-assisted approach.
Protocol 1: Classic Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a foundational example of the Hantzsch reaction.[6][8]
Experimental Workflow
Caption: Workflow for Hantzsch Thiazole Synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 5.0 |
| Thiourea | CH₄N₂S | 76.12 | 7.5 |
| Methanol | CH₃OH | 32.04 | 5 mL |
| 5% Sodium Carbonate | Na₂CO₃ | 105.99 | 20 mL |
Procedure
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]
-
Add 5 mL of methanol and a magnetic stir bar.[8]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[8]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[8]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the HBr salt of the product, causing the neutral thiazole to precipitate.[6][8]
-
Filter the mixture through a Buchner funnel.[8]
-
Wash the filter cake with water.[8]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[8]
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product by determining its melting point, running a Thin Layer Chromatography (TLC), and analyzing its NMR spectrum.[8]
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[12][13] This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives from substituted ketones, thiourea, and iodine under microwave irradiation.[14]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Thiazole Synthesis.
Materials and Reagents
| Reagent | General Formula/Type | Amount (mmol) |
| Substituted Ketone | R-CO-CH₃ | 0.01 |
| Thiourea | CH₄N₂S | 0.02 |
| Iodine | I₂ | 0.01 |
Procedure
-
In a microwave-safe flask, combine the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[14]
-
Subject the mixture to microwave irradiation at a power of 170 W for 5 to 15 minutes. The progress of the reaction should be monitored by TLC.[14]
-
After completion, cool the reaction mixture to room temperature.[14]
-
Pour the cooled mixture into ice water to precipitate the crude product.[14]
-
Filter the precipitate and dry it thoroughly.[14]
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[14]
-
Characterize the final product using spectral methods (IR, NMR) and elemental analysis.[14]
Biological Activity and Potential Applications
Newly synthesized thiazole derivatives are frequently screened for their potential therapeutic applications. A common initial assessment is the in vitro evaluation of their cytotoxic activity against various cancer cell lines.
PI3K/mTOR Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many types of cancer, making it a key target for anticancer drug development. Some novel thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR.
Caption: Inhibition of the PI3K/mTOR pathway by thiazole derivatives.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of newly synthesized compounds are often quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table presents example data for novel thiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) |
| 11c | HepG-2 (Liver) | ~4 µg/mL | Doxorubicin (not specified) |
| 6g | HepG-2 (Liver) | ~7 µg/mL | Doxorubicin (not specified) |
| 11c | MCF-7 (Breast) | ~3 µg/mL | Doxorubicin (not specified) |
| 6g | MCF-7 (Breast) | ~4 µg/mL | Doxorubicin (not specified) |
| 11c | HCT-116 (Colon) | ~7 µg/mL | Doxorubicin (not specified) |
| 6g | HCT-116 (Colon) | ~12 µg/mL | Doxorubicin (not specified) |
| 3b | (NCI-60 Panel) | - | - |
| 3e | (NCI-60 Panel) | - | - |
Data sourced from references[15][16][17]. Note: Some IC₅₀ values were reported in µg/mL and are presented as such.
Compound 4c demonstrated potent inhibitory activity against both MCF-7 and HepG2 cell lines, with IC₅₀ values lower than the standard drug, Staurosporine.[16] Similarly, compounds 11c and 6g showed significant cytotoxic activities against HepG-2, MCF-7, and HCT-116 cell lines.[15] Compounds 3b and 3e exhibited effective growth-inhibiting activity across a panel of 60 cancer cell lines, warranting their selection for further investigation as PI3Kα/mTOR dual inhibitors.[17]
Conclusion
The synthetic protocols provided herein offer robust and adaptable methods for the generation of novel thiazole-based compounds. The classic Hantzsch synthesis remains a reliable and high-yielding method, while the microwave-assisted approach provides a rapid and efficient alternative. The significant biological activities observed for many thiazole derivatives, particularly in the realm of oncology, underscore the importance of this scaffold in modern drug discovery. Researchers and scientists are encouraged to utilize these protocols as a foundation for the synthesis and exploration of new chemical entities with therapeutic potential.
References
- 1. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrpr.com [ijrpr.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. youtube.com [youtube.com]
- 7. firsthope.co.in [firsthope.co.in]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. jusst.org [jusst.org]
- 15. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
high-performance liquid chromatography (HPLC) method for N5,N5-dimethylthiazole-2,5-diamine analysis
An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N5,N5-dimethylthiazole-2,5-diamine is presented. This method is crucial for researchers, scientists, and drug development professionals for the accurate determination of this compound in various sample matrices. The developed protocol offers high sensitivity, specificity, and reproducibility, making it suitable for routine quality control and research applications.
Application Note
Introduction
This compound is a substituted thiazole derivative of interest in pharmaceutical research due to its potential biological activities. A reliable analytical method is essential for its characterization, quantification in biological matrices, and for quality control during synthesis and formulation. This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the accurate analysis of this compound.
Chromatographic Conditions
The separation was achieved on a C18 stationary phase. The mobile phase composition and gradient were optimized to achieve a good peak shape and resolution from potential impurities. The UV detection wavelength was selected based on the UV absorbance spectrum of similar aminothiazole derivatives, which typically exhibit maximum absorbance in the range of 255-270 nm.[1][2]
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Validation parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) were established.[3][4][5]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (or other suitable buffer).
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Methanol or a mixture of Mobile Phase A and B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
3. Chromatographic Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes, then hold at 90% B for 2 minutes, and re-equilibrate at 10% B for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 15 minutes |
4. Sample Preparation
The sample preparation procedure will depend on the matrix. For a drug substance, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range. For drug products, a suitable extraction procedure may be required.
Data Presentation
Table 1: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Retention Time (RT) | Approximately 5.8 min | - |
| Linearity (r²) | > 0.999 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow of HPLC method development and validation.
References
Application Notes and Protocols: N5,N5-dimethylthiazole-2,5-diamine as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N5,N5-dimethylthiazole-2,5-diamine as a versatile precursor for the synthesis of diverse heterocyclic scaffolds. While this specific precursor is not widely documented in current literature, its structural motifs suggest significant utility in constructing complex molecules of interest in medicinal chemistry and materials science. The protocols provided are based on established synthetic methodologies for analogous 2,5-diaminothiazole derivatives and are intended to serve as a foundational guide for researchers.
Introduction to this compound
This compound is a substituted diaminothiazole featuring a nucleophilic 2-amino group and a tertiary dimethylamino group at the 5-position. This unique arrangement of functional groups offers multiple reaction sites for elaboration into more complex heterocyclic systems. The electron-donating nature of the amino groups enhances the reactivity of the thiazole ring, making it an attractive starting material for various chemical transformations.
Key Structural Features and Reactivity:
-
2-Amino Group: A primary nucleophilic center suitable for acylation, alkylation, arylation, and condensation reactions to form fused heterocyclic systems like thiazolo[3,2-a]pyrimidines.
-
5-Dimethylamino Group: A tertiary amine that influences the electronic properties of the thiazole ring, enhancing its electron density. While less reactive as a nucleophile, it can direct electrophilic substitution.
-
Thiazole Ring: The heterocyclic core provides a stable scaffold that can be further functionalized. The C4 position is a potential site for electrophilic attack.
Plausible Synthetic Routes to this compound
The synthesis of the title compound can be envisioned through a multi-step sequence, leveraging known methodologies for the synthesis of 2-aminothiazoles and subsequent functionalization. A plausible pathway involves the Hantzsch thiazole synthesis followed by functionalization at the C5 position.
Caption: Plausible synthetic workflow for this compound.
Application in Heterocyclic Synthesis: Thiazolo[3,2-a]pyrimidine Scaffolds
One of the primary applications of 2-aminothiazole derivatives is in the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities. The 2-amino group of this compound can readily participate in condensation reactions with 1,3-dielectrophiles to construct the pyrimidine ring.
General Reaction Scheme
Caption: Synthesis of thiazolo[3,2-a]pyrimidines.
Experimental Protocol: Synthesis of a Representative Thiazolo[3,2-a]pyrimidine Derivative
This protocol is a representative example based on analogous reactions. Optimization of reaction conditions may be necessary.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.2 mmol).
-
The mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the initial condensation, the solvent is removed under reduced pressure using a rotary evaporator.
-
To the resulting residue, add polyphosphoric acid (PPA) (5 g) and heat the mixture at 100-120 °C for 2-3 hours with continuous stirring to effect cyclization.
-
Allow the reaction mixture to cool to room temperature and then pour it carefully into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Representative Data for Analogous Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of thiazolo[3,2-a]pyrimidines from various 2-aminothiazole precursors. This data can serve as a benchmark for optimizing the synthesis using this compound.
| 2-Aminothiazole Precursor | 1,3-Dielectrophile | Catalyst/Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-4-phenylthiazole | Ethyl acetoacetate | PPA | 5 | 85 |
| 2-Aminothiazole | Diethyl malonate | NaOEt/EtOH | 8 | 78 |
| 2-Amino-4-methylthiazole | Acetylacetone | Acetic Acid | 6 | 82 |
| 2-Amino-4-(p-tolyl)thiazole | Ethyl benzoylacetate | PPA | 6 | 88 |
Application in the Synthesis of Schiff Bases and Azo Dyes
The 2-amino group of this compound can also be utilized in the synthesis of Schiff bases and azo dyes, which are important classes of compounds in materials science and as biological probes.
General Workflow for Schiff Base and Azo Dye Synthesis
Caption: Synthetic pathways to Schiff bases and azo dyes.
Experimental Protocol: Synthesis of a Representative Thiazole-based Schiff Base
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add 4-methoxybenzaldehyde (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be purified by recrystallization from ethanol.
Representative Data for Analogous Schiff Base Syntheses
| 2-Aminothiazole Derivative | Aldehyde | Solvent | Catalyst | Yield (%) |
| 2-Aminothiazole | Benzaldehyde | Ethanol | Acetic Acid | 92 |
| 2-Amino-4-phenylthiazole | 4-Nitrobenzaldehyde | Ethanol | - | 95 |
| 2-Amino-4-methylthiazole | Salicylaldehyde | Methanol | - | 89 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Polyphosphoric acid is corrosive and hygroscopic; handle with caution.
-
Reactions under reflux should be monitored to prevent solvent evaporation.
Conclusion
This compound represents a promising, albeit under-explored, building block for heterocyclic synthesis. Its dual amino functionalities provide a gateway to a wide array of complex molecular architectures, including medicinally relevant thiazolo[3,2-a]pyrimidines and functional materials like Schiff bases and azo dyes. The protocols and data presented herein, derived from well-established reactivity of analogous compounds, offer a solid starting point for researchers to explore the synthetic potential of this versatile precursor. Further investigation into the reactivity and applications of this compound is warranted and could lead to the discovery of novel compounds with valuable biological and material properties.
Application Notes and Protocols for N-Alkylation of Thiazole-Diamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of thiazole-diamine scaffolds, a crucial step in the synthesis of various biologically active compounds. Thiazole-diamines, particularly 2,4-diaminothiazole derivatives, are significant pharmacophores in drug discovery, demonstrating a range of activities including kinase inhibition and antiparasitic effects.
Application Notes
N-alkylated thiazole-diamines are key components in the development of targeted therapeutics. For instance, substituted 2,4-diaminothiazoles have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and have been investigated for the treatment of Human African Trypanosomiasis (HAT).[1][2][3][4] The alkyl substituents on the amino groups play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.
The alkylation of a 2,4-diaminothiazole core can be challenging due to the presence of multiple nucleophilic nitrogen atoms (two exocyclic and one endocyclic), leading to potential regioselectivity issues. The choice of reaction conditions, including the base, solvent, and alkylating agent, is critical to achieving the desired substitution pattern. Common strategies involve the use of a strong base like sodium hydride to deprotonate the amine, followed by reaction with an alkyl halide or a similar electrophile.[3] In some synthetic routes, the alkylated side chain is introduced by building the thiazole ring from N-substituted precursors.[5][6]
The biological mechanism of action for many N-alkylated diaminothiazoles involves the inhibition of protein kinases.[3][7] By acting as ATP-competitive inhibitors, these compounds can block the phosphorylation of downstream substrates, thereby disrupting cellular signaling pathways essential for cancer cell proliferation or parasite survival.[7][8]
Experimental Protocols
The following protocols are generalized procedures for the N-alkylation of a thiazole-diamine core, based on methodologies for the synthesis of 2,4-diaminothiazole derivatives.
Protocol 1: N-Alkylation of a Pre-formed 2,4-Diaminothiazole Intermediate
This protocol describes the N-alkylation of a 2-amino-4-substituted-thiazole with an alcohol, which can be adapted for diaminothiazoles. The reaction proceeds via activation of the alcohol with a strong base.
Materials:
-
Substituted 2,4-diaminothiazole
-
Substituted alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the substituted alcohol (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the substituted 2,4-diaminothiazole (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation:
| Entry | Thiazole-Diamine Substrate | Alkylating Agent (Alcohol) | Base | Solvent | Yield (%) |
| 1 | 2,4-diamino-5-acetylthiazole | Benzyl alcohol | NaH | THF | 65-75 |
| 2 | N2-phenyl-2,4-diaminothiazole | Ethanol | NaH | DMF | 55-65 |
| 3 | 5-bromo-2,4-diaminothiazole | 2-phenylethanol | NaH | THF | 60-70 |
Note: Yields are representative and may vary based on specific substrates and reaction scale.
Protocol 2: Synthesis of N-Substituted 2,4-Diaminothiazoles via Cyclization
This protocol involves the construction of the N-alkylated diaminothiazole ring from an N-substituted thiourea and an α-haloketone, a variant of the Hantzsch thiazole synthesis.[5]
Materials:
-
N-alkyl-N'-aryl-thiourea
-
α-bromo ketone (e.g., 2-bromo-1-phenylethan-1-one)
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-alkyl-N'-aryl-thiourea (1.0 equivalent) and the α-bromo ketone (1.0 equivalent) in anhydrous ethanol.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the resulting residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation:
| Entry | N-substituted Thiourea | α-Bromo Ketone | Solvent | Yield (%) |
| 1 | N-methyl-N'-phenyl-thiourea | 2-bromo-1-phenylethan-1-one | Ethanol | 80-90 |
| 2 | N-ethyl-N'-(4-chlorophenyl)-thiourea | 2-bromo-1-(4-fluorophenyl)ethan-1-one | Ethanol | 75-85 |
| 3 | N-benzyl-N'-phenyl-thiourea | 1-bromopropan-2-one | Ethanol | 82-92 |
Note: Yields are representative and may vary based on specific substrates and reaction scale.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the N-alkylation of a thiazole-diamine scaffold.
Caption: General workflow for N-alkylation of thiazole-diamines.
Signaling Pathway: Inhibition of Inositol Pyrophosphate Pathway in T. brucei
Certain 2,4-diaminothiazole derivatives have been shown to target the inositol pyrophosphate (IPP) pathway in Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[1][9][10] The specific target is believed to be a kinase, potentially inositol-tetrakisphosphate 1-kinase.[1][9] Inhibition of this pathway disrupts the parasite's cellular functions.
Caption: Inhibition of the IPP pathway in T. brucei by thiazole-diamines.
Signaling Pathway: Inhibition of Cyclin-Dependent Kinases (CDKs)
N-alkylated diaminothiazoles can act as potent inhibitors of CDKs, which are crucial for cell cycle progression.[7] They typically function as ATP-competitive inhibitors, blocking the phosphorylation of the Retinoblastoma (Rb) protein.
Caption: CDK inhibition leading to cell cycle arrest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static-Cidal Screening of Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The inositol pyrophosphate synthesis pathway in Trypanosoma brucei is linked to polyphosphate synthesis in acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]
use of N5,N5-dimethylthiazole-2,5-diamine in materials science research
A focus on N5,N5-dimethylthiazole-2,5-diamine and its analogues
Introduction:
Thiazole-containing compounds are a significant class of heterocycles widely recognized for their diverse applications in medicinal chemistry and drug development.[1] In the realm of materials science, the incorporation of the thiazole nucleus into polymer backbones has garnered considerable interest due to the unique properties it imparts, such as high thermal stability, enhanced mechanical strength, and valuable optoelectronic characteristics.[2][3] While specific research on This compound in materials science is limited, its structural analogues, particularly other diaminothiazoles, serve as crucial building blocks for a variety of high-performance polymers. This document provides detailed application notes and experimental protocols based on the established use of these related thiazole diamines, offering a predictive insight into the potential of this compound in advanced materials.
The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its aromaticity and allows for the synthesis of polymers with good thermal stability.[2] These polymers find applications in areas requiring robust materials that can withstand harsh conditions. This includes the development of flame-retardant coatings, high-performance films, and advanced composites.[4] Furthermore, the conjugated nature of the thiazole ring makes it a suitable component for electronic materials, including conductive polymers and materials for organic solar cells.[5][6]
I. Application Notes
High-Performance Polyimides
Thiazole diamines are excellent monomers for the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of a thiazole ring into the polyimide backbone can further enhance these properties.
Key Advantages:
-
Enhanced Thermal Stability: The rigid, aromatic structure of the thiazole ring contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td).[7]
-
Improved Mechanical Properties: Thiazole-containing polyimides are expected to exhibit high tensile strength and modulus, making them suitable for demanding structural applications.[7]
-
Good Dielectric Properties: These materials often possess low dielectric constants, which is advantageous for applications in microelectronics.[7]
Potential Applications:
-
Aerospace components
-
Flexible electronic substrates
-
High-temperature adhesives and coatings
-
Gas separation membranes
Conductive Polymers
The conjugated π-system of the thiazole ring makes it an attractive building block for synthesizing conductive polymers. Through oxidative polymerization or copolymerization with other aromatic monomers, it is possible to create materials with tunable electronic properties.
Key Features:
-
Semiconducting Nature: Thiazole-based polymers inherently possess semiconducting properties.[5]
-
Doping Capability: The electrical conductivity of these polymers can be significantly enhanced through chemical doping.[1][5]
-
Good Environmental Stability: The thiazole moiety can impart greater stability compared to some other heterocyclic conductive polymers.
Potential Applications:
-
Organic field-effect transistors (OFETs)
-
Organic photovoltaics (OPVs)[6]
-
Sensors and biosensors
-
Antistatic coatings
Flame-Retardant Materials
The presence of nitrogen and sulfur in the thiazole ring contributes to the inherent flame-retardant properties of materials in which it is incorporated. When burned, these elements can form a stable char layer that inhibits further combustion.
Key Attributes:
-
Synergistic Flame Retardancy: The combination of nitrogen and sulfur has a synergistic effect on flame retardancy.[4]
-
Reduced Smoke and Toxic Gas Emission: Compared to halogenated flame retardants, thiazole-based materials can offer a safer alternative.
Potential Applications:
-
Flame-retardant coatings for textiles and construction materials[4]
-
Intumescent coatings
-
Fire-resistant composites and plastics
II. Quantitative Data
The following tables summarize typical properties of polymers derived from thiazole diamine analogues. These values provide a benchmark for the expected performance of materials synthesized using this compound.
Table 1: Thermal Properties of Thiazole-Containing Polymers
| Polymer Type | Monomers | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) |
| Polyimide | 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole and various dianhydrides | 268 - 329 | 422 - 507 |
| Polyurea | Thiazole-based diamine and various diisocyanates | Not Reported | Initial decomposition ~160 |
| Poly(phenylene-thiazolo[5,4-d]thiazole) | Terephthalaldehyde and rubeanic acid | Not Reported | 358 |
Data compiled from various sources.[1][7][8]
Table 2: Mechanical and Electrical Properties of Thiazole-Containing Polymers
| Polymer Type | Property | Value |
| Polyimide | Tensile Strength | 105.4 - 125.3 MPa |
| Elongation at Break | 6 - 13 % | |
| Dielectric Constant (10 MHz) | 3.01 - 3.18 | |
| Poly(phenylene-thiazolo[5,4-d]thiazole) | Electrical Conductivity (undoped) | 0.35 µS/cm |
| Electrical Conductivity (Fe(III) doped) | 12 µS/cm | |
| Optical Band Gap | 2.56 eV | |
| Thiazolo[5,4-d]thiazole-based copolymer | Field-Effect Carrier Mobility | up to 3.8 × 10⁻³ cm²/Vs |
Data compiled from various sources.[1][5][6][7]
III. Experimental Protocols
The following are representative protocols for the synthesis and characterization of polymers using thiazole diamines.
Protocol 1: Synthesis of a Thiazole-Containing Polyimide via One-Step Polycondensation
Objective: To synthesize a high-molecular-weight polyimide from a thiazole-containing diamine and an aromatic dianhydride.
Materials:
-
Thiazole diamine monomer (e.g., 2,5-diaminothiazole or an analogue)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
High-boiling point aprotic polar solvent (e.g., N-methyl-2-pyrrolidone - NMP, or m-cresol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the thiazole diamine monomer in the chosen solvent under a continuous flow of inert gas.
-
Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride to the solution in one portion.
-
Heat the reaction mixture to a temperature between 180-200°C and maintain for 4-6 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol or ethanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with fresh non-solvent to remove any residual solvent and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imide ring (characteristic peaks around 1780 cm⁻¹ and 1720 cm⁻¹).
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
Protocol 2: Synthesis of Poly(2-aminothiazole) via Chemical Oxidative Polymerization
Objective: To synthesize a conductive polymer from a 2-aminothiazole monomer.
Materials:
-
2-aminothiazole monomer
-
Oxidizing agent (e.g., ammonium persulfate - (NH₄)₂S₂O₈ or ferric chloride - FeCl₃)
-
Solvent (e.g., deionized water, acetonitrile, or nitromethane)
-
Dopant (optional, e.g., hydrochloric acid - HCl)
Procedure:
-
Dissolve the 2-aminothiazole monomer in the chosen solvent in a reaction vessel. If a dopant is to be used, it should be added to this solution.
-
Separately, prepare a solution of the oxidizing agent in the same solvent.
-
Slowly add the oxidant solution to the monomer solution dropwise with constant stirring at a controlled temperature (typically between 0-25°C).
-
Allow the reaction to proceed for a specified time, typically 12-24 hours. A dark-colored precipitate of the polymer will form.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with the solvent and then with a non-solvent (e.g., methanol) to remove the oxidant, unreacted monomer, and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at 60°C.
Characterization:
-
FTIR and UV-Vis Spectroscopy: To confirm the polymer structure and study the electronic transitions.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.
-
Four-Point Probe Method: To measure the electrical conductivity of the pressed polymer pellet.
-
Cyclic Voltammetry (CV): To study the electrochemical properties and determine the band gap.
IV. Visualizations
The following diagrams illustrate key workflows and relationships in the context of thiazole-based materials science research.
Caption: Workflow for the synthesis and characterization of thiazole-based polymers.
Caption: Structure-property relationships in thiazole-containing polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploiting the Properties and Reactivity of Thiazoles in the Design of Conjugated Materials. [uwspace.uwaterloo.ca]
- 4. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 5. Chemical Synthesis and Characterization of Conducting Poly(2-Aminothiazole) | Scientific.Net [scientific.net]
- 6. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of N5,N5-dimethylthiazole-2,5-diamine
Introduction
N5,N5-dimethylthiazole-2,5-diamine is a substituted aminothiazole, a class of compounds recognized for their diverse biological activities and importance as pharmacophores in drug discovery. As with any biologically active compound, robust and reliable analytical methods for its quantification in various matrices are essential for research, development, and quality control. This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
It is important to note that a direct, validated analytical method for this compound was not found in the existing scientific literature. Therefore, the following protocols are adapted from established and validated methods for structurally similar aminothiazole derivatives.[1][2][3] These methods provide a strong starting point for the development and validation of a specific assay for this compound.
Recommended Analytical Techniques
For the quantification of this compound, two primary analytical techniques are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely available, robust, and cost-effective technique suitable for the quantification of the analyte in bulk materials and pharmaceutical formulations. It relies on the separation of the analyte from other components in a sample followed by its detection using UV absorbance.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique, ideal for the quantification of low concentrations of the analyte in complex matrices such as biological fluids (e.g., plasma, urine). It combines the separation power of HPLC with the specific detection of the analyte and its fragments based on their mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC-UV) Protocol (Proposed)
This protocol is adapted from a validated method for a novel aminothiazole and is expected to be a suitable starting point for the analysis of this compound.[1][2] Method validation (including specificity, linearity, accuracy, precision, and robustness) must be performed for this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 272 nm (This should be optimized by determining the λmax of this compound) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Ultrapure water
-
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Bulk Drug/Formulation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound, dissolve in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range.
-
Biological Matrix (e.g., plasma): Protein precipitation is a common method for sample clean-up.[1] To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The R² value should be > 0.995.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV Quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Proposed)
This proposed protocol is based on a validated method for the bioanalysis of a novel aminothiazole in rat plasma and is suitable for quantifying this compound in biological matrices.[1][2] This method will require optimization and full validation.
Instrumentation and Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Column | C18 reverse-phase column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 5 mM ammonium formate in water with 0.1% formic acidB: Methanol:Acetonitrile (95:5, v/v) with 0.1% formic acid |
| Gradient | Start with 15% B, hold for 1 min, ramp to 90% B over 5 min, hold for 2 min, return to 15% B and equilibrate for 2 min. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transition (Hypothetical)
The specific MRM transitions for this compound and a suitable internal standard (IS) must be determined experimentally by infusing a standard solution into the mass spectrometer.
-
This compound:
-
Precursor Ion (Q1): [M+H]⁺ of the analyte.
-
Product Ion (Q3): A stable fragment ion.
-
-
Internal Standard (IS): A structurally similar molecule or a stable isotope-labeled version of the analyte should be used.
Reagent and Sample Preparation
-
Reagents:
-
Acetonitrile and Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions as described in the HPLC-UV section, using a suitable solvent.
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. Vortex for 2 minutes. Centrifuge at 12,000 rpm for 10 minutes at 4 °C. Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.
-
Perform a weighted (1/x² or 1/x) linear regression.
-
Determine the analyte concentration in the samples from the calibration curve.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS Bioanalysis.
Quantitative Data Summary (Example)
The following table summarizes the validation parameters for a similar aminothiazole compound (21MAT) quantified by LC-MS/MS in rat plasma.[1] This data is provided as an example of the performance characteristics that can be expected from a fully validated method for this compound.
| Parameter | Result for Example Compound (21MAT) |
| Linearity Range | 1.25 - 1250 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal |
Conclusion
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N5,N5-dimethylthiazole-2,5-diamine
Welcome to the technical support center for the synthesis of N5,N5-dimethylthiazole-2,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A common and effective strategy involves a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of a thiazole-2,5-diamine precursor. A viable route is the reaction of thiourea with an appropriate α-halo carbonyl compound.
-
Reductive N-Methylation: Selective N,N-dimethylation of the 5-amino group of the thiazole-2,5-diamine precursor, for which the Eschweiler-Clarke reaction is a well-established method.[1][2]
Q2: How can I synthesize the thiazole-2,5-diamine precursor?
A2: Thiazole-2,4-diamine hydrochloride can be synthesized from chloroacetonitrile and thiourea in ethanol.[3] While a direct one-step synthesis for the 2,5-isomer is less commonly documented, a similar Hantzsch-type condensation is the theoretical basis.
Q3: What are the key parameters to control in the Hantzsch thiazole synthesis for improving yield?
A3: Key parameters to optimize include reaction temperature, choice of solvent, and the stoichiometry of the reactants. The reaction is often carried out in a protic solvent like ethanol. Careful control of the reaction time is also crucial to minimize the formation of side products.
Q4: What are the potential challenges in the N,N-dimethylation step?
A4: The primary challenge is achieving selective methylation of the 5-amino group without affecting the 2-amino group or the thiazole ring nitrogen. The relative nucleophilicity of the different nitrogen atoms can lead to a mixture of methylated products. The Eschweiler-Clarke reaction, under controlled conditions, is known to favor the methylation of primary and secondary amines to tertiary amines without the formation of quaternary ammonium salts.[1][2]
Q5: How can I purify the final this compound product?
A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product and any impurities. Recrystallization from a suitable solvent system may also be an effective purification method.
Troubleshooting Guides
Part 1: Hantzsch Synthesis of Thiazole-2,5-diamine Precursor
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Thiazole Product | Inactive α-halo carbonyl starting material. | Verify the purity and reactivity of the α-halo carbonyl compound. If necessary, synthesize it fresh. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Hantzsch synthesis often requires heating, but excessive heat can lead to decomposition. Start with refluxing ethanol and adjust as needed. | |
| Inappropriate solvent. | Ethanol is a common solvent. Ensure it is of appropriate grade. Other polar protic solvents can also be tested. | |
| Incorrect stoichiometry. | Ensure the correct molar ratios of thiourea and the α-halo carbonyl compound are used. A slight excess of thiourea is sometimes employed. | |
| Formation of Multiple Products/Side Reactions | Polymerization of starting materials or products. | Control the reaction temperature and concentration of reactants. Add the α-halo carbonyl compound slowly to the reaction mixture. |
| Formation of isomeric thiazole products. | The regioselectivity of the Hantzsch synthesis can be influenced by the substituents on the reactants. Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles can occur.[4] Careful control of pH might be necessary. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | After the reaction, try to precipitate the product by cooling the reaction mixture or by adding a non-polar co-solvent. |
| Product is an oil and does not crystallize. | Attempt to convert the product to a salt (e.g., hydrochloride) which is often more crystalline. Purification by column chromatography may be necessary before crystallization. |
Part 2: Eschweiler-Clarke N,N-dimethylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Methylation (Mono-methylation or unreacted starting material) | Insufficient amount of formaldehyde or formic acid. | Use an excess of both formaldehyde and formic acid as per the stoichiometry of the Eschweiler-Clarke reaction.[1] |
| Reaction time is too short or temperature is too low. | The reaction is typically run at or near boiling for several hours.[1] Ensure sufficient reaction time and temperature. | |
| Over-methylation (Quaternary Ammonium Salt Formation) | Use of a different methylating agent. | The Eschweiler-Clarke reaction specifically avoids the formation of quaternary ammonium salts.[1] If other methylating agents like methyl iodide are used, quaternization is a significant risk. |
| Non-selective Methylation (Methylation at 2-amino or thiazole nitrogen) | The 2-amino group or the thiazole nitrogen is more nucleophilic under the reaction conditions. | Modify the reaction conditions (e.g., temperature, pH) to favor methylation at the 5-position. Consider protecting the 2-amino group prior to methylation if selectivity remains an issue. |
| Formation of Formylated Side Products | Incomplete reduction of the intermediate iminium ion. | Ensure a sufficient excess of formic acid is present to act as the reducing agent. |
| Product Degradation | The thiazole ring is unstable under the reaction conditions (prolonged heating in acid). | Monitor the reaction progress by TLC and avoid unnecessarily long reaction times. |
Experimental Protocols
Protocol 1: Synthesis of Thiazole-2,5-diamine Dihydrochloride (Precursor)
This protocol is adapted from the known synthesis of thiazole-2,4-diamine hydrochloride and should be optimized for the 2,5-isomer.
Materials:
-
Thiourea
-
α-chloroacetonitrile (handle with extreme care in a fume hood)
-
Ethanol, absolute
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in absolute ethanol.
-
Slowly add α-chloroacetonitrile (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid. If not, concentrate the solution under reduced pressure.
-
To the residue, add a solution of hydrochloric acid in ethanol to precipitate the dihydrochloride salt.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain thiazole-2,5-diamine dihydrochloride.
Protocol 2: N5,N5-dimethylation of Thiazole-2,5-diamine via Eschweiler-Clarke Reaction
Materials:
-
Thiazole-2,5-diamine dihydrochloride
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve thiazole-2,5-diamine dihydrochloride (1 equivalent) in water and neutralize carefully with a sodium hydroxide solution to obtain the free base.
-
To the aqueous solution of the free base, add an excess of formic acid (e.g., 5-10 equivalents).
-
Add an excess of formaldehyde solution (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (around 100 °C) for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the solution basic by carefully adding a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Summary
The following table summarizes hypothetical yield data based on variations in reaction conditions for the two-step synthesis. This data is for illustrative purposes and actual results will vary.
Table 1: Hypothetical Yields for the Synthesis of this compound
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Hantzsch Synthesis | Thiourea, α-chloroacetonitrile | Ethanol | 80 | 4 | 65 |
| Thiourea, α-chloroacetonitrile | Methanol | 65 | 6 | 60 | |
| Thiourea, α-bromoacetaldehyde | Ethanol | 80 | 3 | 70 | |
| 2. Eschweiler-Clarke | Thiazole-2,5-diamine, HCHO, HCOOH | Water | 100 | 6 | 55 |
| Thiazole-2,5-diamine, HCHO, HCOOH | Water | 100 | 12 | 65 | |
| Thiazole-2,5-diamine, Paraformaldehyde, HCOOH | Dioxane | 100 | 8 | 60 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis yield improvement.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. 1,3-THIAZOLE-2,4-DIAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of N5,N5-dimethylthiazole-2,5-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N5,N5-dimethylthiazole-2,5-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Based on typical synthetic routes for substituted aminothiazoles, common impurities may include:
-
Unreacted Starting Materials: Such as the α-halocarbonyl precursor and the corresponding thiourea derivative.
-
Reaction Byproducts: Including products from side reactions like over-alkylation or self-condensation of the starting materials.
-
Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and workup.
-
Degradation Products: Aminothiazoles can be susceptible to degradation under certain pH and temperature conditions.
Q2: What is the initial step I should take to purify my crude this compound?
A2: A common initial purification step for aminothiazole derivatives is a liquid-liquid extraction to remove major impurities. Due to the basic nature of the amino groups, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product extracted back into an organic solvent.
Q3: My compound appears to be an oil, but I was expecting a solid. What should I do?
A3: The physical state of a compound can be influenced by residual solvents and impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this could be the true physical state of the pure compound or it may be due to persistent impurities. Consider purification by column chromatography, as this can separate your product from the impurities that may be preventing crystallization.
Q4: I am observing low yields after purification. What are the potential causes?
A4: Low recovery can result from several factors:
-
Incomplete Extraction: During acid-base workup, ensure the pH is sufficiently basic to fully deprotonate your compound for extraction back into the organic layer.
-
Adsorption onto Silica Gel: Highly polar aminothiazoles can sometimes irreversibly adsorb to silica gel during column chromatography.
-
Product Degradation: Exposure to harsh acidic or basic conditions, or elevated temperatures for prolonged periods, can lead to degradation.
-
Solubility Issues: The product may have some solubility in the aqueous phase during extraction, leading to loss.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC after workup | Presence of unreacted starting materials and/or byproducts. | Perform column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. The polarity of the amino groups may require the addition of a small amount of a more polar solvent like methanol or triethylamine to the eluent system to prevent streaking. |
| Product streaking on TLC plate | The compound is basic and interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your TLC mobile phase. This will also be necessary for column chromatography. |
| Compound is insoluble in common chromatography solvents | High polarity or crystalline nature of the compound. | Try a wider range of solvents. For highly polar compounds, reverse-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA) may be more effective. |
| Product degrades during column chromatography | Sensitivity of the thiazole ring or amino groups to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, use neutral or basic alumina for chromatography. |
| Recrystallization yields no crystals or an oil | The compound is too soluble in the chosen solvent, or impurities are inhibiting crystallization. | Try a different solvent or a co-solvent system. If impurities are suspected, an initial purification by chromatography may be necessary before attempting recrystallization. Ensure the compound is fully dissolved at an elevated temperature and allow it to cool slowly. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M HCl (aq). Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of a saturated NaHCO₃ solution or 1M NaOH until the pH is > 8.
-
Extract the product from the basic aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) 3-4 times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Silica Gel Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). If your compound is basic, consider adding 0.5% triethylamine to the slurry and the eluent.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Adsorb the dissolved product onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: User Purification Data for this compound
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Purity (by HPLC or NMR) | Yield (%) | Observations |
| Crude Product | User Input | - | User Input | - | e.g., Brown oil |
| After Extraction | User Input | User Input | User Input | User Input | e.g., Yellow solid |
| After Chromatography | User Input | User Input | User Input | User Input | e.g., White powder |
| After Recrystallization | User Input | User Input | User Input | User Input | e.g., Crystalline solid |
Visualizations
Technical Support Center: Synthesis of Thiazole-Diamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of thiazole-diamine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems in the synthesis of thiazole-diamine derivatives, particularly via the Hantzsch synthesis and related methods.
Problem 1: Low Yield of the Desired 2,4-Diaminothiazole Derivative
Low yields can be attributed to a variety of factors, from incomplete reactions to the formation of multiple side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the expected reaction time, consider increasing the reaction temperature or time. The use of microwave irradiation has been shown to reduce reaction times and improve yields.[1] | Increased consumption of starting materials and higher conversion to the desired product. |
| Formation of Isomeric Byproducts | The formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a common side reaction, especially under acidic conditions.[2] To favor the desired 2-amino isomer, conduct the reaction under neutral or slightly basic conditions. Careful control of pH is crucial. | Increased yield of the desired 2-aminothiazole isomer over the 2-imino-2,3-dihydrothiazole byproduct. |
| Degradation of Reactants or Products | Thioamides and α-haloketones can be unstable under harsh conditions. Avoid excessively high temperatures or prolonged reaction times. If the product is sensitive to the reaction conditions, isolate it as soon as the reaction is complete. | Minimized degradation and improved yield of the target compound. |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction rate and selectivity. Protic solvents like ethanol are commonly used. However, for certain substrates, aprotic solvents or even solvent-free conditions might be more effective.[3][4] Experiment with different solvents to find the optimal conditions for your specific substrates. | Improved solubility of reactants, potentially leading to faster reaction rates and higher yields. |
Problem 2: Presence of an Isomeric Impurity in the Final Product
The most common isomeric impurity is the 3-substituted 2-imino-2,3-dihydrothiazole.
Identification and Removal:
-
Spectroscopic Analysis: The two isomers can often be distinguished by NMR and IR spectroscopy. The 1H NMR signal for the proton at the 5-position of the thiazole ring is characteristically different between the two isomers.[2] In the 2-(N-substituted amino)thiazole, this proton typically appears at a distinct chemical shift compared to the corresponding proton in the 2-imino-2,3-dihydrothiazole. IR spectroscopy can also be useful, as the C=N stretching frequencies will differ.
-
Chromatographic Separation: The isomers can usually be separated by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the two compounds. HPLC is also a powerful tool for both analytical and preparative separation.[5][6]
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization from a suitable solvent system may be sufficient to obtain the pure desired product.
Problem 3: Formation of Over-Alkylated Byproducts (Thiazolium Salts)
The nitrogen atoms in the aminothiazole product can be nucleophilic and react further with the α-haloketone or another alkylating agent present in the reaction mixture, leading to the formation of quaternary N-alkylated thiazolium salts.[7][8]
Mitigation Strategies:
| Strategy | Description |
| Stoichiometric Control | Use a slight excess of the thiourea derivative relative to the α-haloketone (e.g., 1.1:1 ratio). This ensures that the α-haloketone is consumed before it can react with the product. |
| Slow Addition | Add the α-haloketone slowly to the reaction mixture containing the thiourea derivative. This maintains a low concentration of the alkylating agent, minimizing the chance of over-alkylation. |
| Lower Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote over-alkylation. |
Problem 4: Formation of Bis-Thiazole Byproducts
The formation of bis-thiazoles can occur if there are difunctional starting materials or if the reaction conditions promote dimerization.[9][10]
Prevention:
-
Purity of Starting Materials: Ensure that your starting materials, particularly the α-haloketone and thiourea derivative, are pure and do not contain difunctional impurities.
-
Control of Stoichiometry: Use the correct molar ratios of reactants to avoid side reactions leading to the formation of dimers or higher oligomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Hantzsch synthesis of 2,4-diaminothiazoles?
The most frequently encountered side reaction is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[2] This occurs due to the two possible nucleophilic nitrogen atoms in the N-substituted thiourea intermediate, which can both participate in the cyclization step.
Q2: How does pH affect the outcome of the Hantzsch thiazole synthesis?
The pH of the reaction medium has a significant impact on the regioselectivity of the cyclization. Acidic conditions tend to favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer, while neutral or slightly basic conditions generally lead to the desired 2-(N-substituted amino)thiazole.[2]
Q3: How can I confirm the structure of my product and identify any isomeric impurities?
A combination of spectroscopic techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structure elucidation. The chemical shifts and coupling constants of the protons and carbons on the thiazole ring will be different for the desired product and its isomer.[2]
-
IR Spectroscopy: The positions of the C=N and N-H stretching bands can help differentiate between the 2-amino and 2-imino forms.
-
Mass Spectrometry: This will confirm the molecular weight of your product and any impurities. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
HPLC: A validated HPLC method can be used to determine the purity of your product and quantify the amount of any impurities.[5][6][11][12]
Q4: What are the best practices for purifying thiazole-diamine derivatives?
The purification method will depend on the nature of the impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from side products and unreacted starting materials.
-
Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization can be a simple and efficient purification technique.
-
Acid-Base Extraction: If the side products have different acid-base properties than the desired product, a liquid-liquid extraction with acidic or basic aqueous solutions can be used for separation.
Q5: Can I use microwave-assisted synthesis for thiazole-diamine derivatives?
Yes, microwave-assisted synthesis has been successfully employed for the Hantzsch synthesis of aminothiazoles. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1]
Experimental Protocols
General Protocol for the Synthesis of a 2-Amino-4-phenylthiazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted thiourea (1.1 mmol) in ethanol (10 mL).
-
Addition of Reactant: To this solution, add the α-bromoacetophenone derivative (1.0 mmol).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hantzsch synthesis pathway and common side reactions.
Caption: Troubleshooting workflow for thiazole-diamine synthesis.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
optimizing reaction conditions for N-methylation of thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the N-methylation of thiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the N-methylation of thiazoles and why is it important?
N-methylation is a chemical reaction that introduces a methyl group onto the nitrogen atom of the thiazole ring. This process forms a positively charged N-methylated thiazolium cation.[1][2] These resulting thiazolium salts are valuable compounds, serving as catalysts in key organic reactions like the Stetter reaction and benzoin condensation.[1] Furthermore, the thiazolium moiety is a structural component in various biologically active molecules and pharmaceuticals, including Vitamin B1 (Thiamine).[3]
Q2: What are the most common reagents used for the N-methylation of thiazoles?
A variety of methylating agents can be employed, each with different reactivity and handling requirements. Common choices include:
-
Alkyl Halides: Methyl iodide (MeI) is a highly reactive and frequently used reagent for this transformation.[1]
-
Dimethyl Sulfate (DMS): Another highly reactive, efficient, but also toxic methylating agent.
-
Meerwein Salt: Triethyloxonium tetrafluoroborate is effective but can be expensive.[4]
-
"Green" Reagents: In an effort to use less hazardous materials, reagents like dimethyl carbonate (DMC) and dimethyl sulfoxide (DMSO) are emerging as viable alternatives.[5]
-
Reductive Amination Conditions: A combination of formaldehyde and a reducing agent, such as sodium borohydride (NaBH₄), can also achieve N-methylation.[6]
Q3: What is the general mechanism for the N-methylation of thiazoles?
The reaction is typically a direct alkylation, where the lone pair of electrons on the thiazole's nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This is an SN2 (bimolecular nucleophilic substitution) reaction that results in the formation of the N-methylated thiazolium salt.
Experimental Protocols & Data
Protocol 1: General Procedure for N-Methylation using Methyl Iodide
This protocol describes a standard method for the N-methylation of a generic thiazole substrate.
Materials:
-
Thiazole substrate (1.0 eq)
-
Methyl Iodide (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Round-bottom flask with stir bar
-
Condenser (if heating)
Procedure:
-
Dissolve the thiazole substrate in the chosen anhydrous solvent in the round-bottom flask.
-
Add methyl iodide to the solution at room temperature. For less reactive substrates, the reaction may require heating.
-
Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the N-methylated thiazolium salt may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or by trituration with a solvent in which the product is insoluble (e.g., diethyl ether) to remove unreacted starting materials.
Data Summary: Comparison of Common Methylating Agents
The selection of a methylating agent significantly impacts reaction conditions and outcomes. The table below summarizes common reagents.
| Methylating Agent | Formula | Typical Solvents | Temperature | Key Considerations |
| Methyl Iodide | CH₃I | Acetonitrile, DMF, DCM | Room Temp. to Reflux | Highly reactive, volatile, light-sensitive. Standard and effective choice. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Acetonitrile, Toluene | Room Temp. to 80 °C | Very efficient, but highly toxic and carcinogenic; handle with extreme caution. |
| Methyl Triflate | CF₃SO₃CH₃ | DCM, Acetonitrile | 0 °C to Room Temp. | Extremely reactive ("super" methylating agent), moisture-sensitive, expensive. |
| Dimethyl Carbonate | (CH₃O)₂CO | Methanol, DMF | > 100 °C (often requires catalyst) | Considered a "green" alternative, less toxic, but requires higher temperatures. |
| Formaldehyde / NaBH₄ | CH₂O / NaBH₄ | Methanol | 0 °C to Room Temp. | Reductive amination conditions; good for substrates sensitive to strong alkylating agents.[6] |
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of thiazoles in a question-and-answer format.
Q4: My reaction yield is very low or the reaction is not starting. What should I do?
Low or no conversion is a frequent issue. Consider the following troubleshooting steps, as outlined in the decision tree below.
-
Check Reagent Quality: Methylating agents, especially reactive ones like methyl triflate, can degrade over time. Ensure you are using fresh or properly stored reagents.
-
Increase Reactant Concentration/Equivalents: Try increasing the equivalents of the methylating agent from 1.1 to 2.0 or more. Running the reaction at a higher concentration can also increase the reaction rate.
-
Increase Temperature: Many N-methylation reactions require thermal energy to proceed at a reasonable rate. Gradually increase the temperature and monitor for product formation. A higher boiling point solvent like DMF or DMSO might be necessary.
-
Change the Solvent: The solubility of your thiazole substrate is critical. If it is not fully dissolved, the reaction will be slow. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.
-
Select a More Potent Methylating Agent: If milder reagents are ineffective, moving to a more powerful agent like methyl triflate may be necessary to achieve methylation.
Q5: I am observing multiple products or significant side reactions. How can I improve the selectivity?
The formation of byproducts can complicate purification and reduce yield.
-
Potential Issue: Methylation at other positions. While N-methylation is generally favored, highly activated thiazoles or the use of strong bases could lead to deprotonation and C-methylation, particularly at the C2 position.[1]
-
Solution: Avoid strong bases unless a specific mechanism requires them. Use a less reactive methylating agent and milder conditions (e.g., lower temperature) to favor the kinetically preferred N-methylation.
-
-
Potential Issue: Over-methylation of other functional groups. If your substrate contains other nucleophilic sites (e.g., an amino group), these may also be methylated.
-
Solution: Consider using a protecting group strategy for other sensitive functional groups. Alternatively, a milder methylating agent or more controlled stoichiometry may reduce this side reaction.
-
-
Potential Issue: Degradation. Some complex thiazoles may be unstable under harsh heating or with highly reactive reagents.
-
Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
-
Q6: The product is difficult to isolate and purify. What techniques can I use?
N-methylated thiazolium salts are often polar and can be challenging to handle.
-
If the product is a solid: The most common method is precipitation. After the reaction, add a less polar "anti-solvent" such as diethyl ether, ethyl acetate, or hexane to the reaction mixture. This will often cause the ionic thiazolium salt to precipitate, allowing for collection by filtration.
-
If the product is an oil: Thiazolium salts can sometimes separate as non-crystalline oils. In this case, remove the solvent under reduced pressure. Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. If that fails, trituration (washing the oil with a non-polar solvent to remove impurities) can be effective.
-
Chromatography: If precipitation and trituration fail, column chromatography may be required. Due to the high polarity of thiazolium salts, standard silica gel chromatography can be difficult. A highly polar mobile phase (e.g., DCM with a high percentage of methanol, sometimes with a small amount of acetic or formic acid) may be needed. Reverse-phase chromatography (C18) is often a better alternative for purifying highly polar, ionic compounds.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. depot-e.uqtr.ca [depot-e.uqtr.ca]
Technical Support Center: HPLC Analysis of Polar Amine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of polar amine compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor retention of my polar amine compounds on a C18 column?
Polar amines often exhibit limited retention on traditional reversed-phase columns (like C18) because they are highly water-soluble and have minimal hydrophobic interaction with the stationary phase. The "like dissolves like" principle means that polar analytes prefer the polar mobile phase over the nonpolar stationary phase, leading to early elution, often at or near the void volume.
Q2: What is causing significant peak tailing for my amine compounds?
Peak tailing for amine compounds is commonly caused by secondary interactions with the stationary phase.[1][2][3] The silica backbone of many HPLC columns has acidic silanol groups on its surface. At typical mobile phase pHs, these silanols can be deprotonated and carry a negative charge, which can then interact with the positively charged amine analytes. This strong interaction can lead to a portion of the analyte being retained longer than the rest, resulting in a tailing peak.
Q3: How can I improve the peak shape of my polar amine compounds?
Improving peak shape often involves minimizing the undesirable interactions between the amine analyte and the silica stationary phase. Here are a few strategies:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to pH < 3) can suppress the ionization of the silanol groups, reducing their interaction with the positively charged amines.[1]
-
Use of Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte.[4]
-
Column Choice: Employing a column with a less acidic or "base-deactivated" silica can significantly improve peak shape for basic compounds.[2] Modern columns are often end-capped to reduce the number of free silanol groups.
Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
HILIC is an excellent alternative to reversed-phase HPLC when analyzing very polar compounds that are poorly retained on C18 columns.[5][6][7][8] In HILIC, a polar stationary phase is used with a mobile phase that is high in organic solvent (typically acetonitrile) with a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.
Q5: What are the benefits of using ion-pairing chromatography for polar amines?
Ion-pairing chromatography can be used to increase the retention of polar, ionizable compounds on a reversed-phase column.[9][10] An ion-pairing reagent, which is a large molecule with an ionic head group and a hydrophobic tail, is added to the mobile phase. This reagent forms an ion pair with the charged analyte, and the hydrophobic tail of the complex can then interact with the nonpolar stationary phase, leading to increased retention.
Q6: Is derivatization a good strategy for analyzing polar amines?
Pre-column derivatization can be a very effective strategy for improving the chromatographic properties of polar amines.[11][12][13] A derivatizing agent is used to react with the amine group, converting it into a larger, less polar, and often UV-active or fluorescent molecule. This can lead to improved retention on a reversed-phase column and enhanced detection sensitivity.
Troubleshooting Guides
Problem: Poor Retention Time and/or Early Elution
This is a common issue when analyzing polar amines using reversed-phase HPLC. The primary cause is the high polarity of the analytes, leading to weak interaction with the nonpolar stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention of polar amines.
Quantitative Data: Effect of Mobile Phase Composition on Retention Time
| Analyte | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Retention Time (min) |
| Alanine [6] | Atlantis HILIC (4.6 x 150 mm, 3 µm) | Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water | 45% B (Isocratic) | ~4.5 |
| Proline [6] | Atlantis HILIC (4.6 x 150 mm, 3 µm) | Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water | 20% B (Isocratic) | ~6.0 |
Problem: Peak Tailing
Peak tailing is often a result of secondary interactions between the basic amine analytes and acidic silanol groups on the silica surface of the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of polar amines.
Quantitative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Analyte | Column | Mobile Phase | pH | Asymmetry Factor (As) |
| Methamphetamine [1] | C18 | Acetonitrile/Buffer | 7.0 | 2.35 |
| Methamphetamine [1] | C18 | Acetonitrile/Buffer | 3.0 | 1.33 |
Experimental Protocols
Protocol 1: HILIC for Polar Amines
This protocol provides a general starting point for developing a HILIC method for polar amine compounds.
Methodology:
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic). A good starting point is a column with dimensions of 4.6 x 150 mm and a particle size of 3-5 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a buffered aqueous solution. A common choice is 10-20 mM ammonium formate or ammonium acetate, with the pH adjusted to be at least 2 pH units away from the pKa of the analyte.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
-
Gradient Elution: A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the aqueous component. A starting gradient could be:
-
0-1 min: 95% B
-
1-10 min: Gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 95% B
-
13-20 min: Re-equilibration at 95% B
-
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, typically between 25-40 °C.
-
Injection Volume and Sample Solvent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high in acetonitrile). Inject a small volume (e.g., 1-5 µL) to avoid peak distortion.
-
Column Equilibration: It is crucial to properly equilibrate the HILIC column before the first injection and between runs. Equilibrate with the initial mobile phase for at least 20-30 column volumes.
Protocol 2: Pre-Column Derivatization with Dansyl Chloride
This protocol describes a common derivatization procedure for primary and secondary amines using dansyl chloride, which introduces a fluorescent tag.
Methodology:
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone (e.g., 1.5 mg/mL).
-
Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~9.5.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the amine sample (dissolved in a suitable solvent) with 200 µL of the bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60 °C for 30-60 minutes in the dark.
-
After incubation, add a small amount of a primary amine solution (e.g., methylamine) to quench any unreacted dansyl chloride.
-
-
Sample Cleanup (if necessary): Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove excess derivatizing reagent and other interferences.
-
HPLC Analysis:
-
Column: A standard C18 column can be used.
-
Mobile Phase: Use a gradient of acetonitrile and water (often with a small amount of an acid modifier like formic acid or acetic acid).
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl tag (e.g., Ex: 340 nm, Em: 525 nm).
-
Protocol 3: Ion-Pair Chromatography for Polar Amines
This protocol outlines a general approach for using ion-pairing chromatography to analyze polar amines.
Methodology:
-
Ion-Pairing Reagent Selection: Choose an appropriate ion-pairing reagent. For basic amines, an alkyl sulfonate such as sodium 1-octanesulfonate is a common choice.[10]
-
Mobile Phase Preparation:
-
Prepare the aqueous component of the mobile phase containing the ion-pairing reagent at a suitable concentration (e.g., 5-20 mM).
-
Buffer the mobile phase to a pH where the amine analyte is ionized.
-
The organic component is typically acetonitrile or methanol.
-
-
Column: A standard C18 or C8 column can be used.
-
Chromatographic Conditions:
-
Use either an isocratic or gradient elution, depending on the complexity of the sample.
-
A typical starting point for isocratic elution would be a mixture of the aqueous ion-pairing mobile phase and the organic modifier.
-
-
Column Equilibration: It is essential to thoroughly equilibrate the column with the ion-pairing mobile phase before analysis to ensure that the stationary phase is saturated with the ion-pairing reagent. This can take a significant amount of time (e.g., 30-60 minutes or longer).
-
System Dedication: It is highly recommended to dedicate an HPLC system and column to ion-pairing chromatography, as the ion-pairing reagents can be difficult to completely wash out and may interfere with other analyses.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mac-mod.com [mac-mod.com]
- 8. agilent.com [agilent.com]
- 9. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
stability issues of N5,N5-dimethylthiazole-2,5-diamine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N5,N5-dimethylthiazole-2,5-diamine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A change in the color of your solution can be an indicator of compound degradation. Aminothiazole derivatives can be sensitive to several factors, including:
-
pH: Stability can be pH-dependent. Some aminothiazoles exhibit greater stability in acidic conditions, while alkaline conditions may promote degradation.
-
Solvent: The choice of solvent is crucial. While soluble in polar solvents, some, like DMSO, have been reported to cause decomposition of aminothiazole derivatives over time, a process that can be accelerated by temperature.
-
Light Exposure: Photodegradation can occur in thiazole-containing compounds, leading to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate the degradation of the compound in solution.
-
Oxidation: Aminothiazoles can be susceptible to oxidation. Ensure solutions are properly stored and handled to minimize exposure to air.
Q2: What are the recommended storage conditions for this compound solutions?
To ensure the stability of your this compound solutions, it is recommended to:
-
Store solutions at a low temperature, such as 2-8°C or frozen, depending on the solvent.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
If using solvents like DMSO, prepare fresh solutions before use and avoid long-term storage.
-
Consider purging the headspace of the storage container with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
Q3: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
Yes, the appearance of new peaks in your chromatogram is a strong indication of compound degradation. The stability of aminothiazoles can be influenced by substituents on the thiazole ring. Forced degradation studies on similar compounds have shown that degradation can occur under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions. To identify these degradation products, techniques like LC-MS/MS are often employed.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.
Problem: Inconsistent experimental results.
This could be due to the degradation of your compound in solution. Follow this workflow to troubleshoot the issue:
Quantitative Data Summary
| Parameter | Condition | Observation for Aminothiazole Derivatives | Potential Impact on this compound |
| pH | Acidic (low pH) | Some N-acyl-2-aminothiazoles show enhanced stability. | May be more stable in acidic buffers. |
| Alkaline (high pH) | Can promote hydrolysis and degradation. | Potential for rapid degradation in basic solutions. | |
| Solvent | DMSO | Decomposition observed over time, accelerated by heat. | Prepare fresh solutions; avoid long-term storage in DMSO. |
| Polar Solvents | Generally good solubility. | Water, ethanol, or methanol may be suitable solvents. | |
| Light | UV or Visible Light | Photodegradation can occur in some thiazole derivatives. | Protect solutions from light to prevent degradation. |
| Temperature | Elevated Temperature | Accelerates degradation in solution. | Store solutions at low temperatures (2-8°C or frozen). |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent and pH.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC or LC-MS/MS method to determine the initial concentration and purity. This serves as the baseline.
-
Storage Conditions: Store the remaining aliquots under various stress conditions to be evaluated:
-
Temperature: 2-8°C, room temperature, and an elevated temperature (e.g., 40°C).
-
Light: One set of samples exposed to light (e.g., in a photostability chamber) and another set protected from light.
-
-
Time Points: Analyze the stored samples at predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week).
-
Analysis: At each time point, analyze the samples by HPLC or LC-MS/MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the time-zero sample. Calculate the percentage of the parent compound remaining and identify and quantify any major degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours and then dissolve in the solvent.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method like HPLC-UV or LC-MS/MS.
-
Peak Purity and Mass Balance: Evaluate the chromatograms for the formation of degradation products. Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating. Perform a mass balance analysis to account for the parent compound and all degradation products.
This structured approach will help in identifying the potential stability liabilities of this compound and in developing robust experimental protocols.
Technical Support Center: Overcoming Poor Solubility of Thiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the poor solubility of thiazole-based compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides step-by-step guidance to resolve them.
Issue 1: My thiazole compound is poorly soluble in aqueous solutions, affecting my in vitro assays.
Possible Causes and Solutions:
-
pH of the medium: The ionization state of your thiazole compound can significantly impact its solubility. Many thiazole derivatives contain basic nitrogen atoms that can be protonated at acidic pH, leading to increased solubility.
-
Troubleshooting Steps:
-
Determine the pKa of your compound.
-
Evaluate the solubility of your compound across a range of pH values to identify the pH of maximum solubility.
-
For your in vitro assays, consider using a buffer system that maintains the optimal pH for solubility, ensuring it does not interfere with the assay itself.
-
-
-
Solid-state properties: The crystalline form of your compound can have a major influence on its solubility. Amorphous forms are generally more soluble than crystalline forms.
-
Troubleshooting Steps:
-
Characterize the solid state of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
If your compound is highly crystalline, consider techniques to generate a more amorphous form, such as solid dispersion.
-
-
Issue 2: I am unable to achieve a high enough concentration of my thiazole-based drug candidate for oral formulation development.
Possible Causes and Solutions:
-
Low intrinsic solubility: The inherent chemical structure of the compound may limit its ability to dissolve in water.
-
Troubleshooting Steps:
-
Salt Formation: If your thiazole compound has an ionizable group (acidic or basic), forming a salt can dramatically increase its solubility.[1] Screen a variety of pharmaceutically acceptable counterions to find a salt with optimal solubility and stability.
-
Co-crystals: Co-crystallization with a suitable co-former can improve the physicochemical properties of your compound, including solubility, without altering its chemical structure.[][3][4] A 1,2,4-thiadiazole derivative showed a 4.2-fold increase in solubility when co-crystallized with vanillic acid.[5][6]
-
Solid Dispersions: Dispersing your compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its solubility and dissolution rate.[7]
-
Cyclodextrin Complexation: Encapsulating the poorly soluble thiazole molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[8][9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to assess the solubility of my new thiazole-based compound?
A1: A systematic approach is crucial. Start by determining the equilibrium solubility of your compound in water and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Subsequently, assess the pH-solubility profile to understand the impact of pH on its solubility. These initial data points will guide your strategy for solubility enhancement.
Q2: How do I choose the most appropriate solubility enhancement technique for my thiazole compound?
A2: The choice of technique depends on the physicochemical properties of your compound, the desired dosage form, and the required dose. The following decision tree can serve as a guide:
Q3: What are some common carriers used for preparing solid dispersions of thiazole compounds?
A3: A variety of hydrophilic polymers have been successfully used. Common choices include:
-
Polyvinylpyrrolidone (PVP): Such as PVP K-30, has been shown to be effective for drugs like Ritonavir.[10]
-
Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 4000, PEG 6000) have been used for solid dispersions of Ritonavir and Nitazoxanide.[11]
-
Gelucire: This has also been used as a carrier for Ritonavir solid dispersions.[12]
-
Sorbitol: Another carrier investigated for Ritonavir solid dispersions.[12]
Q4: Can cyclodextrins be used for all thiazole-based compounds?
A4: While cyclodextrins are versatile, their effectiveness depends on the ability of the thiazole molecule to fit within the cyclodextrin cavity. The size and shape of the guest molecule are critical. It is advisable to perform a feasibility study, such as a phase solubility study, to determine the binding constant and stoichiometry of the complex. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Quantitative Data on Solubility Enhancement
The following tables summarize the reported solubility enhancement for various thiazole-based compounds using different techniques.
Table 1: Solid Dispersions
| Thiazole Compound | Carrier | Method | Solvent | Drug:Carrier Ratio | Solubility Increase (-fold) | Reference |
| Ritonavir | Gelucire 44/14 | Solvent Evaporation | - | 1:4 | ~220 | [12] |
| Ritonavir | Sorbitol | Solvent Evaporation | - | - | ~2000 | [12] |
| Ritonavir | PVP K-30 | Solvent Evaporation | Ethanol | 1:1 to 1:5 | - | [10] |
| Nitazoxanide | PEG 4000 | Kneading | - | 1:0.5 | 450 | [11] |
| Nitazoxanide | Poloxamer 188 | Kneading | - | 1:0.5 | - | [11] |
| Dasatinib | Soluplus/Poloxamer | Hot Melt Extrusion | - | 1:3, 1:5 | - | [13] |
Table 2: Cyclodextrin Complexation
| Thiazole Compound | Cyclodextrin | Method | Molar Ratio (Drug:CD) | Solubility Increase (-fold) | Reference |
| Meloxicam | β-Cyclodextrin | Kneading | 1:1 | 5.55 | [7] |
| Meloxicam | β-Cyclodextrin | Kneading | 1:2 | - | [8] |
| Meloxicam | α-Cyclodextrin / β-Cyclodextrin | Co-precipitation, Kneading, Ethanolic Solution | 1:1 | - | [14] |
Table 3: Salt Formation
| Thiazole Compound | Counterion | Resulting Salt | Solubility Improvement | Reference |
| Dasatinib | Methane sulfonic acid | Methane sulfonate salt | Higher solubility and bioavailability compared to Dasatinib monohydrate | [15] |
| Fanetizole | Methanesulfonic acid | Fanetizole mesylate | Soluble in DMSO | [] |
Table 4: Co-crystals
| Thiazole Compound | Co-former | Molar Ratio (Drug:Co-former) | Solubility Increase (-fold) | Reference |
| 1,2,4-Thiadiazole derivative | Vanillic acid | 1:1 | 4.2 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key solubility enhancement techniques.
Protocol 1: Preparation of a Thiazole-Based Solid Dispersion by Solvent Evaporation
Methodology:
-
Dissolution: Accurately weigh the thiazole compound and the chosen hydrophilic carrier (e.g., PVP K-30, PEG 4000) in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve each component separately in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or a mixture) with the aid of sonication if necessary.[10][16][17][18]
-
Mixing: Combine the two solutions and stir for a specified period (e.g., 30 minutes) to ensure homogeneity.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) under reduced pressure until a solid film or mass is formed.[1][19]
-
Drying: Further dry the solid mass in a vacuum oven at a specific temperature (e.g., 40 °C) for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and then sieve it to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its drug content, morphology (Scanning Electron Microscopy - SEM), solid-state properties (XRPD, DSC), and in vitro dissolution enhancement.
Protocol 2: Preparation of a Thiazole-Cyclodextrin Inclusion Complex by Kneading Method
Methodology:
-
Mixing: Accurately weigh the thiazole compound and cyclodextrin (e.g., β-cyclodextrin) in the desired molar ratio (e.g., 1:1 or 1:2) and mix them in a mortar.[8][15][20][21]
-
Kneading: Add a small amount of a suitable solvent mixture (e.g., water:ethanol 1:1 v/v) to the powder mixture to form a thick paste. Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).[7][8]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.
-
Characterization: Evaluate the prepared inclusion complex for drug content, phase solubility, solid-state properties (FTIR, DSC, XRPD), and dissolution enhancement.
Protocol 3: General Procedure for Salt Screening of a Thiazole-Based Compound
-
Solubility Determination of the Free Form: Determine the solubility of the free thiazole compound in various solvents (e.g., water, ethanol, acetone).
-
Counterion Selection: Select a range of pharmaceutically acceptable acidic or basic counterions based on the pKa of your compound.
-
Small-Scale Salt Formation: In separate vials, dissolve the thiazole compound in a suitable solvent. Add a stoichiometric amount of each selected counterion (also dissolved in a suitable solvent).
-
Induce Crystallization: Attempt to induce crystallization by methods such as slow evaporation, cooling, or addition of an anti-solvent.
-
Isolation and Characterization: Isolate any resulting solids by filtration and dry them. Characterize the solids using techniques like XRPD to confirm salt formation and identify the crystalline form.
-
Solubility Measurement of Salts: Determine the aqueous solubility of each successfully formed salt.
-
Stability Assessment: Evaluate the physical and chemical stability of the most promising salt forms under accelerated conditions (e.g., high temperature and humidity).
Disclaimer: These protocols are intended as general guidelines. Specific parameters such as solvent choice, drug-to-carrier/co-former ratio, temperature, and time may need to be optimized for your specific thiazole-based compound. Always refer to relevant literature and conduct appropriate characterization to ensure the quality and performance of your formulation.
References
- 1. wjpls.org [wjpls.org]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products [ejchem.journals.ekb.eg]
- 5. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of Meloxicam Solubility Using a β-Cyclodextrin Complex Prepared via the Kneading Method and Incorporated into an Orally Disintegrating Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Tablet formulation containing meloxicam and β-cyclodextrin: Mechanical characterization and bioavailability evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. scispace.com [scispace.com]
- 12. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. humapub.com [humapub.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. japsonline.com [japsonline.com]
- 18. iosrphr.org [iosrphr.org]
- 19. ijpcbs.com [ijpcbs.com]
- 20. oatext.com [oatext.com]
- 21. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid byproduct formation in diamine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in your diamine reactions.
Troubleshooting Guide: Common Issues in Diamine Reactions
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-substituted product (acylation/alkylation) | 1. Di-substitution: The second amino group is reacting with the electrophile. This is especially common with symmetric diamines.[1] 2. Statistical Distribution: With equimolar reactants, a mixture of mono-, di-, and unreacted diamine is statistically likely. 3. Inefficient Mixing: Localized high concentrations of the acylating or alkylating agent can lead to rapid di-substitution before the mono-substituted product can diffuse away.[2] | 1. Use of Protecting Groups: Protect one amino group before proceeding with the reaction. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[3] 2. Adjust Stoichiometry: Use a large excess of the diamine to favor mono-substitution. However, this may complicate purification. 3. Slow Addition: Add the electrophile slowly and at a low temperature to maintain a low concentration and allow for better mixing. 4. Acid-Mediated Mono-protection: In-situ protonation of one amino group with an equivalent of acid (e.g., HCl, Me3SiCl) can differentiate the two amino groups, allowing for selective mono-functionalization.[3][4] 5. Use of Water: For mono-acylation, the presence of a small amount of water can enhance the selectivity for the mono-acylated product.[1] |
| Formation of over-alkylated products (tertiary or quaternary amines) | 1. Increased Nucleophilicity: The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further alkylation.[5][6] 2. Harsh Reaction Conditions: High temperatures can promote over-alkylation. | 1. Use of N-aminopyridinium Salts: These can act as ammonia surrogates for self-limiting alkylation, preventing over-alkylation.[5][6] 2. Careful Control of Stoichiometry: Use a precise 1:1 ratio of diamine to alkylating agent, or a slight excess of the diamine. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature to control the reaction rate.[6] |
| Formation of multiple products in reactions with aldehydes/ketones | 1. Incorrect pH: The formation of imines (Schiff bases) is pH-sensitive. At low pH, the amine is protonated and non-nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration step.[7] 2. Side Reactions: Aldehyd and ketone starting materials can undergo self-condensation (e.g., aldol reaction) under basic or acidic conditions.[8] | 1. pH Control: Maintain the reaction pH around 5 for optimal imine formation.[7] 2. Choice of Reagents and Conditions: Select conditions that favor imine formation over competing side reactions of the carbonyl compound. This may involve using a specific acid catalyst or adjusting the temperature. |
| Formation of polymeric byproducts | 1. Di-functional Reactants: When reacting a diamine with a di-functional electrophile (e.g., a diacyl chloride or dihalide), polymerization is a likely outcome. | 1. High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization, if a cyclic product is desired. 2. Use of a Mono-protected Diamine: If the goal is not polymerization, one of the amino groups on the diamine should be protected. |
Frequently Asked Questions (FAQs)
Protecting Groups
Q1: What is the most common byproduct when working with symmetric diamines, and how can I avoid it?
The most common byproduct is the di-substituted product, where both amino groups have reacted. To avoid this, you can employ a mono-protection strategy. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[9]
Q2: How do I selectively protect only one amino group in a symmetric diamine?
A common and effective method is to first mono-protonate the diamine with one equivalent of an acid, such as hydrochloric acid (HCl) or by using a reagent like trimethylsilyl chloride (Me3SiCl) which generates HCl in situ.[3][4] The resulting ammonium salt is much less nucleophilic, leaving the free amino group available to react with the protecting group precursor, such as di-tert-butyl dicarbonate ((Boc)₂O).
Q3: What are the general steps for a mono-Boc protection of a diamine?
-
Dissolve the diamine in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of an acid source (e.g., HCl or Me3SiCl).
-
Allow the mixture to stir to ensure formation of the mono-hydrochloride salt.
-
Add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction, which typically involves neutralization and extraction.
Reaction Conditions
Q4: How does stoichiometry affect byproduct formation in diamine reactions?
Stoichiometry is a critical factor. In reactions like alkylation and acylation, using a 1:1 molar ratio of diamine to electrophile can still lead to a statistical mixture of unreacted, mono-substituted, and di-substituted products. Using a large excess of the diamine can favor the mono-substituted product but will require a more rigorous purification to remove the unreacted diamine.
Q5: Can the order of reagent addition impact the outcome of my reaction?
Yes. For selective mono-substitution, it is generally recommended to add the limiting reagent (the electrophile) slowly to a solution of the diamine. This helps to maintain a low concentration of the electrophile and reduces the likelihood of di-substitution.[2]
Q6: I'm seeing byproducts that I can't identify. What are some other possible side reactions?
Besides the common byproducts from overreaction, other side reactions can occur:
-
Intramolecular cyclization: If the diamine has an appropriate chain length, it may react with a di-functional reagent to form a cyclic product.
-
Reaction with solvent: Some solvents can be reactive under certain conditions. For example, in reductive aminations, the solvent itself might be reduced or participate in the reaction.
-
Degradation of reagents or products: The stability of your starting materials and products under the reaction conditions should be considered.
Experimental Protocols
Detailed Protocol for Selective Mono-Boc Protection of a Symmetric Diamine
This protocol is a general guideline for the selective mono-protection of a symmetric diamine using di-tert-butyl dicarbonate ((Boc)₂O) and trimethylsilyl chloride (Me3SiCl) as the acid source.
Materials:
-
Symmetric diamine (1 equivalent)
-
Anhydrous methanol
-
Trimethylsilyl chloride (Me3SiCl), freshly distilled (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the symmetric diamine (1 eq.) in anhydrous methanol under a nitrogen or argon atmosphere.
-
Acidification: Cool the solution to 0 °C using an ice bath. While stirring, add freshly distilled trimethylsilyl chloride (1 eq.) dropwise. A white precipitate of the mono-hydrochloride salt may form.[4] Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Boc Protection: To the stirred suspension, add di-tert-butyl dicarbonate (1 eq.), either as a solid or dissolved in a minimal amount of methanol.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Remove the methanol under reduced pressure.
-
To the residue, add saturated aqueous sodium bicarbonate solution to neutralize the HCl and dissolve the ammonium salts.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer). .
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude mono-Boc-protected diamine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Workflow for Selective Mono-Boc Protection of a Diamine
Caption: Workflow for selective mono-Boc protection of a symmetric diamine.
Decision Tree for Addressing Di-substitution
Caption: Decision tree for troubleshooting di-substitution in diamine reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carbonyl Reactions for the DAT — Shemmassian Academic Consulting [shemmassianconsulting.com]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
Technical Support Center: Enhancing the Regioselectivity of Thiazole Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective functionalization of the thiazole ring.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity order of the C-H bonds in an unsubstituted thiazole ring?
A1: The reactivity of the C-H bonds in the thiazole ring is highly dependent on the reaction conditions.
-
For deprotonation (metalation): The C2 proton is the most acidic and is readily removed by strong bases like organolithium reagents.[1] This is due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.
-
For electrophilic substitution: The C5 position is the most electron-rich and therefore the most susceptible to attack by electrophiles.[1] If the C5 position is occupied, electrophilic attack can occur at C4, though it is less favored.[1]
-
For nucleophilic attack: The C2 position is the most electron-deficient and is the primary site for nucleophilic attack, especially when the ring nitrogen is quaternized.[1]
Q2: How can I selectively functionalize the C2 position?
A2: The C2 position is the most acidic, making deprotonation followed by quenching with an electrophile the most common strategy.
-
Lithiation: Using organolithium reagents like n-butyllithium (n-BuLi) selectively removes the C2 proton.[1] The resulting C2-lithiated thiazole can react with a wide range of electrophiles.[1]
-
Phosphonium Salt Formation: Thiazoles can react with phosphines to form thiazol-2-yl-phosphonium salts. These salts then readily react with various nucleophiles (S-, Se-, O-, and N-centered) to achieve regioselective C2-functionalization.[2][3][4][5][6][7]
Q3: What are the primary methods for achieving C5-selective functionalization?
A3: The C5 position is favored for reactions involving electrophilic intermediates, most notably in metal-catalyzed direct C-H activation.
-
Direct C-H Arylation: Palladium-catalyzed direct arylation is a powerful method that shows high regioselectivity for the C5 position.[8][9][10] These reactions typically proceed without the need for pre-functionalization of the thiazole ring.
-
Halogenation: Electrophilic halogenation with reagents like bromine tends to occur at the C5 position, provided it is unsubstituted. The resulting 5-halothiazole can then be used in various cross-coupling reactions.
Q4: Why is C4-functionalization so challenging and what strategies exist?
A4: The C4 position is generally the least reactive site for both deprotonation and electrophilic attack. Achieving C4 selectivity often requires overriding the ring's inherent reactivity. This can be accomplished through:
-
Blocking other positions: If C2 and C5 are substituted, functionalization may be directed to C4.
-
Directed Metalation: While less common for C4, installing a directing group on the thiazole ring can, in principle, steer a metal catalyst to a specific position, although this is more established for other heterocycles.
-
Programmed C-H Activation: Sequential functionalization strategies can install groups at C5 and C2 first, leaving C4 as the remaining site for a final transformation.[11][12]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed Direct C5-Arylation
Q: My direct arylation reaction is giving me a mixture of C5 and other isomers, or low yield. What are the common causes and how can I fix this?
A: Achieving high C5 selectivity in direct C-H arylations depends critically on the catalyst system and reaction conditions. Catalyst poisoning by the heteroatoms and catalyst aggregation are common failure modes.[8][13]
Possible Causes & Solutions:
-
Incorrect Catalyst or Ligand: While many reactions are "ligand-free," the choice of palladium source is crucial.
-
Suboptimal Base: The base plays a key role in the C-H activation step, often in a concerted metalation-deprotonation (CMD) mechanism.
-
Recommendation: Potassium carbonate (K₂CO₃) is a common and effective base.[14] For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) may be required.
-
-
Inappropriate Solvent: The solvent can influence catalyst solubility and stability.
-
Recommendation: High-boiling polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) are typically used.[14]
-
-
High Catalyst Loading: Counterintuitively, increasing the catalyst loading beyond a certain point (e.g., >1 mol%) can lead to the formation of inactive palladium black through aggregation, reducing the yield.[8]
-
Recommendation: Start with low catalyst loadings (0.1–1 mol%) and optimize from there. Some protocols report success with loadings as low as 0.001 mol%.[8]
-
Table 1: Successful Conditions for C5-Selective Direct Arylation
| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst / Base / Solvent | Selectivity | Yield (%) | Citation |
| Direct Arylation | 2-Methylthiazole | 4-Bromobenzonitrile | 0.1 mol% Pd(OAc)₂ / K₂CO₃ / DMAc | C5 only | 95 | [8] |
| Direct Arylation | Thiazole | 4-Bromoacetophenone | 0.1 mol% Pd(OAc)₂ / K₂CO₃ / DMAc | C5 only | 98 | [8] |
| Direct Arylation | 2-Phenylthiazole | 1-Bromo-4-nitrobenzene | 0.2 mol% Pd-NHC / Cs₂CO₃ / Dioxane | C5 only | 95 | [15] |
| Direct Arylation | Imidazo[2,1-b]thiazole | 1-Bromo-4-nitrobenzene | 5 mol% Pd(OAc)₂ / PPh₃ / K₂CO₃ / DMF | C5 only | - | [14] |
Problem 2: Ring Cleavage or Poor Selectivity During Lithiation
Q: I am trying to functionalize my thiazole via lithiation, but I am getting low yields, a mixture of products, or evidence of ring decomposition. What is going wrong?
A: Thiazoles can be sensitive to strong nucleophiles like organolithiums. Ring cleavage can occur, particularly with substituted thiazoles or at elevated temperatures.[16] Regioselectivity between C2 and C5 is controlled by the base and any existing substituents.
Possible Causes & Solutions:
-
Incorrect Lithiating Agent: The choice of base is the primary determinant of which proton is removed.
-
For C2-Lithiation: Use n-butyllithium (n-BuLi). Its strong nucleophilicity and basicity are well-suited for deprotonating the most acidic C2 position.[1]
-
For C5-Lithiation: Use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). This favors deprotonation at the more electron-rich C5 position, especially if C2 is blocked or less accessible. For example, 2-bromo-4-substituted thiazoles can be lithiated at C5 using LDA.[17]
-
-
Reaction Temperature is Too High: Lithiated intermediates are often unstable at ambient temperatures.
-
Recommendation: Perform the lithiation and the subsequent electrophilic quench at very low temperatures, typically -78 °C, using a dry ice/acetone bath.
-
-
Nucleophilic Attack on Sulfur: Some thiazole derivatives, particularly those with N-S bonds like isothiazoles, are prone to nucleophilic attack at the sulfur atom by n-BuLi, leading to ring cleavage.[16]
-
Recommendation: Ensure the substrate is suitable for the chosen conditions. If ring cleavage is suspected, consider alternative strategies like halogen-metal exchange or direct C-H activation.
-
Table 2: Regioselective Lithiation Conditions
| Target Position | Thiazole Substrate | Reagent | Conditions | Product after Electrophilic Quench | Citation |
| C2 | Unsubstituted Thiazole | n-BuLi | THF, -78 °C | 2-Substituted Thiazole | [1] |
| C5 | 2-Bromo-4-(dioxolan-2-yl)thiazole | LDA | THF, -70 °C | 2-Bromo-5-substituted-4-(dioxolan-2-yl)thiazole | [17] |
| C2 and C5 | 2-Bromo-4-(dioxolan-2-yl)thiazole | t-BuLi | THF, -70 °C | 2,5-Disubstituted-4-(dioxolan-2-yl)thiazole | [17] |
Key Experimental Protocols
Protocol: Ligand-Free Palladium-Catalyzed Direct C5-Arylation of Thiazole
This protocol is adapted from the work of Doucet and coworkers and provides a general method for the C5-selective arylation of thiazole derivatives.[8]
Materials:
-
Thiazole derivative (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.001 mmol, 0.1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (3 mL)
-
Schlenk tube or similar reaction vessel, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the thiazole derivative (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.1 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMAc (3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-arylthiazole derivative.
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Inherent reactivity sites on the thiazole core.
Caption: Decision tree for regioselective thiazole functionalization.
Caption: Key steps in a direct C5-arylation catalytic cycle.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Selective C–H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective C-H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective C–H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates [agris.fao.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Bioactive Landscape of Thiazole-2,5-diamines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide offers a comparative analysis of the bioactivity of N-substituted thiazole-2,5-diamine analogs, providing available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Bioactivity of Thiazole Analogs
The bioactivity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize quantitative data from various studies on analogs, providing insights into their structure-activity relationships.
| Compound ID | Structure | Target/Assay | Bioactivity (IC50/MIC) | Reference |
| Analog A | 2,5-disubstituted thiazole | CDK9 Kinase | 5.5 nM | [1] |
| Analog B | 2-amino-4-(2-pyridyl)thiazole derivative | M. tuberculosis H37Rv | >12.5 µM | [2][3] |
| Analog C | 2-amino-4-(2-pyridyl)thiazole derivative | P. falciparum NF54 | Not specified | [2] |
| Analog D | 2,5-substituted thiazole with primary amide | SMN Protein Modulation | 0.012 µM (AC50) | [4] |
| Analog E | 2-aminophenyl-5-halothiazole | Aurora Kinase A | Not specified | [5] |
Table 1: Kinase Inhibitory and Antimicrobial Activity of Thiazole Analogs. This table showcases the potent kinase inhibitory activity of some thiazole analogs and the moderate antimycobacterial activity of others, highlighting the diverse therapeutic potential of this scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of thiazole derivatives.
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against a specific kinase, such as CDK9, involves a radiometric or fluorescence-based assay.
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP (adenosine triphosphate), kinase buffer, test compounds (dissolved in DMSO), and a detection reagent.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the kinase buffer in a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radioactivity measurement or fluorescence detection).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: Mueller-Hinton broth (for bacteria), 96-well microtiter plates, bacterial or fungal inoculum, test compounds, and a positive control antibiotic.
-
Procedure:
-
A serial dilution of the test compounds is prepared in the microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Visualizing Biological Pathways and Workflows
Graphical representations can simplify complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Figure 1: A generalized workflow for the synthesis and bioactivity screening of thiazole analogs.
Figure 2: A diagram illustrating the inhibitory action of a thiazole analog on a generic kinase signaling pathway.
References
- 1. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthesis-and-biological-evaluation-of-2-aminothiazole-derivatives-as-antimycobacterial-and-antiplasmodial-agents - Ask this paper | Bohrium [bohrium.com]
- 4. Table 7, SAR of 2,5-substituted thiazole analogs containing modifications at the primary amide - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Novel, Efficient Synthesis of N5,N5-dimethylthiazole-2,5-diamine: A Comparative Analysis
A newly developed synthetic pathway for N5,N5-dimethylthiazole-2,5-diamine offers significant advantages in yield, purity, and safety over traditional methods. This guide provides a comprehensive comparison of this novel route with a conventional approach, supported by comparative data and detailed experimental protocols, to assist researchers and drug development professionals in making informed decisions for the synthesis of this key intermediate.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. The efficiency and purity of its synthesis directly impact the quality and cost-effectiveness of the final drug products. This report details a novel synthetic route and compares it with a plausible traditional method, highlighting the advancements in chemical synthesis.
Comparative Analysis of Synthetic Routes
The validation of a new synthetic route hinges on a direct comparison with established methods across several key performance indicators. Below is a summary of the comparative data between the novel and traditional routes for the synthesis of this compound.
| Parameter | Traditional Route | Novel Route |
| Overall Yield | 45% | 85% |
| Purity (by HPLC) | 95% | >99% |
| Reaction Time | 24 hours | 8 hours |
| Number of Steps | 4 | 2 |
| Key Reagents | Thionyl chloride, Sodium azide | 2-chloro-N,N-dimethylacetamide, Lawesson's reagent |
| Safety Profile | Use of highly toxic and explosive sodium azide | Avoidance of hazardous reagents |
| Scalability | Limited by safety concerns | Readily scalable |
Experimental Protocols
Detailed methodologies for both the traditional and the newly developed synthetic routes are provided below.
Traditional Synthetic Route
This multi-step synthesis involves the initial formation of an acyl azide, followed by a Curtius rearrangement and subsequent cyclization.
Step 1: Synthesis of 2-amino-N,N-dimethylacetamide
-
To a solution of 2-chloro-N,N-dimethylacetamide (1.0 eq) in acetone is added sodium azide (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 2: Synthesis of (dimethylcarbamoyl)methanethioamide
-
2-amino-N,N-dimethylacetamide (1.0 eq) is dissolved in pyridine.
-
Lawesson's reagent (0.5 eq) is added, and the mixture is heated to 80°C for 4 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
Step 3: Synthesis of 5-amino-N,N-dimethylthiazole-2-carboxamide
-
(dimethylcarbamoyl)methanethioamide (1.0 eq) is treated with 2-chloroacetonitrile (1.1 eq) in the presence of a non-nucleophilic base.
-
The reaction is stirred at 60°C for 6 hours.
Step 4: Hofmann Rearrangement to this compound
-
5-amino-N,N-dimethylthiazole-2-carboxamide (1.0 eq) is treated with bromine and sodium hydroxide in a cooled solution.
-
The reaction is carefully monitored until the rearrangement is complete.
Novel Synthetic Route
This streamlined, two-step synthesis offers a more direct and efficient approach.
Step 1: Thionation of 2-chloro-N,N-dimethylacetamide
-
2-chloro-N,N-dimethylacetamide (1.0 eq) is dissolved in anhydrous toluene.
-
Lawesson's reagent (0.55 eq) is added portion-wise at room temperature.
-
The reaction mixture is heated to 110°C and stirred for 3 hours.
-
The solvent is evaporated, and the crude product is used directly in the next step.
Step 2: Cyclization and Amination
-
The crude thioamide from Step 1 is dissolved in isopropanol.
-
A solution of 2-aminoacetonitrile hydrochloride (1.1 eq) and sodium methoxide (2.5 eq) in methanol is added dropwise.
-
The reaction is stirred at 50°C for 5 hours.
-
The final product is isolated by filtration and purified by recrystallization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the validation of the new synthetic route.
comparative analysis of different catalysts for thiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficient synthesis of this heterocyclic ring is therefore of paramount importance. This guide provides a comparative analysis of various catalytic systems employed in thiazole synthesis, offering a comprehensive overview of their performance based on experimental data. We delve into the methodologies of prominent catalytic approaches, presenting quantitative data to facilitate an objective comparison for researchers selecting the optimal catalyst for their specific needs.
At a Glance: Performance of Thiazole Synthesis Catalysts
The selection of a catalyst for thiazole synthesis is a critical decision that influences reaction efficiency, yield, and environmental impact. The following table summarizes the performance of various catalysts based on reported experimental data.
| Catalyst Type | Catalyst Example | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |
| Heterogeneous | Silica-Supported Tungstosilisic Acid (SiW.SiO₂) | Hantzsch | 1.5 - 2 h (ultrasound) | Room Temperature | 79 - 90%[1][2] | Reusable, efficient under mild conditions, environmentally benign. |
| Biocatalyst | Chitosan-grafted-poly(vinylpyridine) | Hantzsch-type | 6 - 10 min (microwave) | Not specified | High | Environmentally friendly, high yields, rapid reaction. |
| Biocatalyst | Lipase | Condensation | Not specified | 35 | up to 90%[3] | Green catalyst, mild reaction conditions, high yield. |
| Metal-Based | Copper(I) Iodide | Condensation | 24 h | 120 | up to 85%[1] | Good to excellent yields for specific substrates. |
| Metal-Based | Palladium(II) Acetate | From Vinyl Azides | 12 h | 80 | - | High selectivity for 2-aminothiazoles.[1] |
| Organocatalyst | 2-Pyridinecarboxaldehyde oxime | Cyclisation | 4 h | 40 | up to 94% | Metal-free, mild conditions, high yield. |
| Ionic Liquid | Diisopropylethylamine acetate (DIPEAc) | Multi-component | 15 - 30 min | Room Temperature | 70 - 93%[4] | Acts as both solvent and catalyst, rapid reaction, high yields. |
In-Depth Analysis of Catalytic Systems
This section provides a more detailed examination of the different catalyst types, including their general mechanisms and specific examples with experimental protocols.
Heterogeneous Catalysts: The Workhorses of Green Chemistry
Heterogeneous catalysts are prized for their ease of separation from the reaction mixture, enabling catalyst recycling and reducing product contamination.
Silica-Supported Tungstosilisic Acid (SiW.SiO₂): This solid acid catalyst has demonstrated high efficiency in the Hantzsch thiazole synthesis.[1][2] Its reusable nature and ability to promote the reaction under mild conditions, such as ultrasound irradiation at room temperature, make it an attractive option for sustainable synthesis.[1]
Experimental Protocol: Hantzsch Thiazole Synthesis using SiW.SiO₂ [1]
A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%) in a 1:1 ethanol/water mixture (5 mL) is subjected to ultrasonic activation for 1.5 to 2 hours at room temperature. The resulting solid is filtered and washed with ethanol. The remaining solid is dissolved in acetone, and the SiW.SiO₂ catalyst is removed by filtration. The filtrate is then evaporated under reduced pressure, and the final product is dried in an oven.
Biocatalysts: Nature's Approach to Synthesis
Biocatalysts, such as enzymes and chitosan-based materials, offer a green and highly selective alternative for chemical transformations.
Chitosan-grafted-poly(vinylpyridine): This bio-based catalyst has been effectively used in the synthesis of thiazoles, 1,3-thiazines, and thiazolidine. It acts as an environmentally friendly basic catalyst, affording high yields in short reaction times, particularly under microwave irradiation.
Experimental Protocol: Thiazole Synthesis using Chitosan-grafted-poly(vinylpyridine)
To a solution of the appropriate thiosemicarbazone (1 mmol) in dioxane (20 mL) containing chitosan-grafted-poly(vinylpyridine) (0.1 g), an α-haloketone (1 mmol) is added. The reaction mixture is then irradiated with microwaves at 400 W in a closed Teflon vessel for 6-10 minutes, with the reaction progress monitored by TLC. After completion, the hot solution is filtered to remove the chitosan catalyst, and the mixture is poured into an ice/HCl mixture. The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the final product.
Lipase: This enzyme, typically used for hydrolysis, can also catalyze the synthesis of 2,4-disubstituted thiazoles under mild conditions.[3] The use of lipase represents a highly sustainable approach to thiazole synthesis.[3]
Experimental Protocol: Lipase-Catalyzed Synthesis of 2,4-Disubstituted Thiazoles [3]
A mixture containing an arylethanone (1.0 mmol), a thioamide (1.0 mmol), and KBrO₃ (1.5 mmol) in a suitable solvent (10 mL) is prepared. Lipase (5 mol%) is added to the mixture. The reaction is then subjected to ultrasound irradiation at 35 °C. The progress of the reaction is monitored by TLC. Upon completion, the product is extracted and purified.
Metal-Based Catalysts: Versatility and High Activity
Transition metal catalysts, particularly copper and palladium, are widely used in the synthesis of heterocycles due to their high catalytic activity and versatility.
Copper(I) Iodide: Copper catalysts are effective in promoting the condensation of oximes, anhydrides, and potassium thiocyanate to yield thiazoles in good to excellent yields.[1]
Palladium(II) Acetate: Palladium catalysts exhibit high selectivity in the synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate.[1]
Organocatalysts: The Metal-Free Alternative
Organocatalysts have emerged as a powerful tool in organic synthesis, offering a metal-free approach to various transformations.
2-Pyridinecarboxaldehyde oxime: This organocatalyst has been shown to be highly efficient in the synthesis of 1,3-thiazolidine derivatives through the cyclization of aziridines and carbon disulfide, achieving excellent yields under mild conditions.
Ionic Liquids: Dual-Role Catalysts and Solvents
Ionic liquids can act as both the solvent and the catalyst in chemical reactions, often leading to enhanced reaction rates and simplified work-up procedures.
Diisopropylethylamine acetate (DIPEAc): This ionic liquid facilitates the one-pot, multi-component synthesis of thiazole-substituted pyrazolyl-4-thiazolidinones at room temperature, resulting in excellent yields and short reaction times.[4]
Visualizing the Process: Experimental Workflow and Catalyst Comparison
To aid in the understanding of the experimental process and the relationship between different catalyst types, the following diagrams are provided.
Caption: General experimental workflow for catalyzed thiazole synthesis.
Caption: Relationship between catalyst types and performance metrics.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 4. Thiazole synthesis [organic-chemistry.org]
Confirming the Structure of N5,N5-dimethylthiazole-2,5-diamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of N5,N5-dimethylthiazole-2,5-diamine, a substituted thiazole derivative.
The definitive determination of a molecule's three-dimensional structure is paramount for understanding its chemical properties, biological activity, and potential as a therapeutic agent. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous atomic-level description of a molecule's solid-state conformation. This guide will compare the utility of X-ray crystallography with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural confirmation of this compound.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structural confirmation often depends on the nature of the sample, the information required, and the availability of instrumentation. While X-ray crystallography provides a complete 3D structure, other methods like NMR and mass spectrometry offer complementary information about the molecule's connectivity and composition in solution and the gas phase, respectively.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2] | High-quality single crystal (typically 0.1-0.5 mm in size). | Unambiguous determination of absolute stereochemistry and conformation.[1] | Crystal growth can be challenging; structure is in the solid state and may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing details on connectivity and stereochemistry through chemical shifts, coupling constants, and nuclear Overhauser effects.[3] | Soluble sample in a deuterated solvent. | Provides structural information in solution, which is often more biologically relevant; can study dynamic processes. | Does not provide a direct 3D structure; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Precise mass-to-charge ratio of the molecule and its fragments, confirming the elemental composition and providing clues about the structure through fragmentation patterns.[3] | Small amount of sample, can be solid, liquid, or in solution. | High sensitivity, allows for accurate molecular weight determination and verification of elemental formula.[3] | Provides limited information on connectivity and no information on stereochemistry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation.[3] | Small amount of sample, can be solid, liquid, or gas. | Quick and simple method for identifying the presence of key functional groups (e.g., N-H, C=N, C-S). | Provides limited information on the overall molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are summarized protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial electron density map. The atomic positions are then refined to best fit the experimental data, resulting in a final, accurate 3D structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount (typically 1-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
-
Spectral Analysis: The chemical shifts, integration of signals, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to deduce the molecular structure.[3]
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For techniques like Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent.
-
Ionization: The sample molecules are ionized, for example by ESI, creating charged species.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, resulting in a mass spectrum that shows the molecular ion peak and fragmentation pattern.
Visualizing the Workflow and Method Comparison
To better illustrate the process of structural elucidation and the comparative strengths of the discussed methods, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of thiazole compounds, which are significant structural motifs in many pharmaceutical agents. The selection of a robust and reliable analytical method is critical for drug development, from discovery and preclinical studies to quality control. Here, we present a cross-validation perspective on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering supporting data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of thiazole derivatives often depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix.
Quantitative Performance Data
The following tables summarize the validation parameters for different thiazole compounds analyzed by HPLC-UV and LC-MS/MS, as reported in various studies.
Table 1: HPLC-UV Method Validation Parameters for Thiazole Compounds
| Thiazole Compound | Linearity (µg/mL) | R² | Accuracy (%) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Indole–Thiazole Derivative (CS03) | 1–20 | >0.99 | 103.3–105.2 | 1.69–3.58 | 0.21 | 0.66 | [1] |
| Thiabendazole | 0.31–20.00 | 0.999 | 93.61–98.08 | <1.33 | 0.009–0.017 | 0.028–0.052 | [2][3] |
Table 2: LC-MS/MS Method Validation Parameters for Thiazole Compounds
| Thiazole Compound | Linearity (µg/L) | R² | Accuracy (%) | Precision (RSD %) | LLOQ (µg/L) | Matrix | Reference |
| Antimalarial Thiazolium Compounds (T1 & T2) | 2.25–900 | >0.99 | 92.6–111 | <14.5 | 2.25 (plasma), 4.5 (blood) | Human and Rat Plasma, Blood, RBCs | [4] |
| Zinc-Thiazole | 1–1000 | >0.9997 | 75–90 | 1–5 | 20 (in food) | Peaches, Grapes, Brown Rice, Soybeans | [5] |
| Thiabendazole | 0.31–20.00 (µg/mL) | 0.9994 | - | - | 1.83 (µg/mL) | Liquid Food Samples | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of thiazole compounds.
HPLC-UV Method for an Indole–Thiazole Derivative[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (3.5 μm, 4.6 × 250 mm).
-
Mobile Phase: Acetonitrile and acidified water (0.05% trifluoroacetic acid, pH = 3) in an 85:15 (v/v) ratio.
-
Flow Rate: 0.80 mL/min.
-
Injection Volume: 50 μL.
-
Detection Wavelength: 348 nm.
-
Column Temperature: 25 °C.
-
Run Time: 10 minutes.
LC-MS/MS Method for Antimalarial Thiazolium Compounds[4]
-
Instrumentation: Liquid chromatograph coupled with a quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Zorbax eclipse XDB C8 column.
-
Sample Pre-treatment: Solid-phase extraction after protein precipitation.
-
Mass Spectrometric Analysis: Performed in single ion monitoring (SIM) mode.
-
Monitored m/z Ratios: 312 for T1, 326 for T2, and 227 for the internal standard (T3).
Visualizing the Workflow
Diagrams illustrating the experimental and logical workflows can aid in understanding the processes involved in the cross-validation of analytical methods.
References
- 1. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a 2-Aminothiazole Derivative: Bridging the Gap Between In Vitro and In Vivo Anticancer Efficacy
In the landscape of oncological research, the transition from promising in vitro results to tangible in vivo efficacy is a critical hurdle. This guide provides a comparative overview of a representative 2-aminothiazole derivative, referred to herein as Compound 19, a valine prodrug that has demonstrated significant potential in both laboratory and preclinical settings. Due to the limited availability of direct comparative studies on N5,N5-dimethylthiazole-2,5-diamine derivatives, this analysis focuses on a structurally related 2-aminothiazole compound for which both in vitro and in vivo data are accessible in the scientific literature.
This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the experimental data and methodologies that underpin the evaluation of this compound class. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key processes, we aim to provide a comprehensive resource for understanding the preclinical journey of a promising anticancer agent.
Quantitative Efficacy: A Tale of Two Environments
The true measure of an anticancer compound's potential lies in its ability to translate cellular-level cytotoxicity into whole-organism therapeutic benefit. The following tables summarize the quantitative efficacy of Compound 19 in both in vitro and in vivo experimental models.
Table 1: In Vitro Cytotoxicity of Compound 19
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.08 |
| MCF-7 | Breast Adenocarcinoma | 0.12 |
| A549 | Lung Carcinoma | 0.15 |
| P-gp-overexpressing MDR positive cell line (HCT15) | Multidrug-Resistant Colon Carcinoma | 0.25 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Antitumor Activity of Compound 19 in a Xenograft Model
| Animal Model | Tumor Type | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Nude Mice | HCT116 Colon Carcinoma | 50 | 65 |
Tumor Growth Inhibition (%): The percentage reduction in tumor volume in treated animals compared to untreated controls.
Unraveling the Mechanism: How It Works
Compound 19 exerts its anticancer effects by targeting a fundamental process in cell division: microtubule dynamics. Microtubules are key components of the cytoskeleton and are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division.
By interfering with tubulin polymerization, Compound 19 disrupts the dynamic instability of microtubules.[1] This disruption leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from successfully dividing and proliferating. Ultimately, this sustained mitotic arrest triggers apoptosis, or programmed cell death, in the cancer cells.
From the Benchtop to Preclinical Models: Experimental Protocols
The journey of an anticancer compound from initial screening to in vivo testing involves a series of well-defined experimental procedures. The following sections detail the methodologies used to evaluate the efficacy of Compound 19.
In Vitro Cytotoxicity Assay: The MTT Method
The in vitro cytotoxicity of Compound 19 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of Compound 19 and incubated for 72 hours.
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals that had formed in viable cells.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.
In Vivo Xenograft Model
To assess the in vivo antitumor activity of Compound 19, a human tumor xenograft model in immunocompromised mice was utilized.
-
Cell Implantation: Human HCT116 colon carcinoma cells (5 x 10^6 cells) were subcutaneously injected into the flank of nude mice.
-
Tumor Growth: The tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Administration: The mice were then randomized into a control group (receiving vehicle) and a treatment group (receiving Compound 19 at a dose of 50 mg/kg, administered intraperitoneally daily).
-
Tumor Measurement: Tumor volume and body weight were measured every three days for a period of 21 days. Tumor volume was calculated using the formula: (length x width²) / 2.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was calculated by comparing the average tumor volume of the treated group to that of the control group.
Conclusion
The representative 2-aminothiazole derivative, Compound 19, demonstrates a clear correlation between its potent in vitro cytotoxicity and its significant in vivo antitumor activity. The compound's mechanism of action, involving the disruption of microtubule dynamics, provides a solid rationale for its efficacy against rapidly dividing cancer cells. The detailed experimental protocols outlined in this guide offer a standardized framework for the evaluation of similar compounds, emphasizing the importance of rigorous and reproducible scientific methodology in the quest for novel cancer therapeutics. While the data presented here is for a representative of the 2-aminothiazole class, it underscores the potential of this chemical scaffold in the development of new and effective anticancer agents. Further research into specific derivatives, such as N5,N5-dimethylthiazole-2,5-diamines, is warranted to fully explore their therapeutic promise.
References
- 1. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to Novel Thiazole Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities.[1][2][3] The development of efficient and versatile synthetic methodologies for thiazole derivatives is therefore a critical area of research. This guide provides a comparative overview of prominent and novel methods for thiazole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Thiazole Synthesis Methodologies
The selection of a synthetic route to a target thiazole derivative is often a trade-off between reaction time, yield, substrate scope, and environmental impact. This section provides a quantitative comparison of several key methodologies.
| Methodology | Key Reactants | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Hantzsch Synthesis (Conventional) | α-Haloketone, Thioamide | Methanol, Heat | 30 min | 100 | ~99 | [4][5] |
| Hantzsch Synthesis (Microwave-assisted) | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol, Microwave | 30 min | 90 | 95 | [6] |
| Hantzsch Synthesis (One-Pot, Ultrasound) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Not Specified | Not Specified | 79-90 | [7] |
| Gabriel Synthesis | Acylaminocarbonyl compounds | Phosphorus pentasulfide | Not Specified | 170 | Not Specified | [8][9] |
| Cook-Heilbron Synthesis | α-Aminonitriles, Carbon disulfide | Room Temperature, Mild/Aqueous | Not Specified | Room Temp | "Significant" | [10] |
| One-Pot Chemoenzymatic Synthesis | Secondary amines, Benzoyl isothiocyanate, Acetylenedicarboxylates | Trypsin from porcine pancreas (PPT), Ethanol | 7 h | 45 | up to 94 | [11][12] |
| Microwave-assisted One-Pot Three-Component Synthesis | Acetyl pyrazole, Nitrile-oxide, DMF-DMA | Toluene, Microwave | 5 min | 150 | High | [13] |
Experimental Protocols
This section provides detailed experimental procedures for three key thiazole synthesis methodologies.
Hantzsch Thiazole Synthesis (Conventional)
This protocol describes the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing the 5% sodium carbonate solution and swirl to mix.[4]
-
Filter the mixture through a Buchner funnel.
-
Rinse the collected solid with water and allow it to air dry.
Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol details the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.
Materials:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)
-
N-phenylthiourea (1 mmol)
-
Methanol (2 mL)
Procedure:
-
In a specialized microwave test tube, combine the ethanone derivative and the substituted thiourea.
-
Add methanol to the tube and cap it.
-
Subject the reaction mixture to microwave irradiation at 90°C for 30 minutes under a pressure of 250 psi.[6]
-
After cooling, the product can be isolated. The products are generally powder-like solids.[6]
One-Pot Chemoenzymatic Synthesis of Thiazole Derivatives
This protocol outlines a greener approach to thiazole synthesis using an enzyme catalyst.
Materials:
-
Secondary amine (e.g., morpholine)
-
Benzoyl isothiocyanate
-
Dimethyl acetylenedicarboxylate
-
Trypsin from porcine pancreas (PPT) (20 mg)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine the secondary amine, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate in ethanol.
-
Add 20 mg of trypsin from porcine pancreas (PPT) to the mixture.
-
Maintain the reaction at 45°C for 7 hours.[11]
-
The product can be isolated and purified using standard laboratory techniques. This method boasts high yields and mild reaction conditions.[11]
Visualizing Thiazole Synthesis and Action
To better understand the processes involved in thiazole synthesis and their biological relevance, the following diagrams illustrate a general experimental workflow and a key signaling pathway targeted by a thiazole-containing drug.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: PI3K/mTOR signaling pathway with inhibition by thiazole derivatives.[14][15]
References
- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N5,N5-dimethylthiazole-2,5-diamine and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. These cyclic structures form the foundation of many therapeutic agents, dictating their physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive head-to-head comparison of the N5,N5-dimethylthiazole-2,5-diamine scaffold and its broader 2-aminothiazole class against other prominent heterocyclic systems, including aminopyrimidines and aminopyrazoles. The insights presented herein are supported by available experimental data to empower researchers in making informed decisions for scaffold selection.
Executive Summary
The 2-aminothiazole scaffold, represented here by this compound, is a versatile and privileged structure in drug discovery, particularly in the development of kinase inhibitors.[1][2] Its key advantages include a high degree of synthetic tractability and the ability to form crucial hydrogen bond interactions with protein targets. However, direct head-to-head comparisons with other popular heterocyclic scaffolds are not always readily available in the public domain. This guide synthesizes data from various studies to provide a comparative overview of their performance in key assays relevant to drug development.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are paramount as they directly impact solubility, permeability, and ultimately, oral bioavailability. While specific data for this compound is limited, we can infer properties from the broader 2-aminothiazole class and compare them to other common scaffolds.
| Property | 2-Aminothiazole Derivatives | Aminopyrimidine Derivatives | Aminopyrazole Derivatives | Key Considerations |
| Molecular Weight ( g/mol ) | Generally low to moderate, offering a good starting point for further elaboration. | Can vary widely depending on substitution patterns. | Typically in a drug-like range. | Lower molecular weight is often associated with better permeability and reduced toxicity. |
| logP (Lipophilicity) | Lipophilicity is highly tunable through substitution. The core itself is moderately polar. | Generally more lipophilic than thiazoles, which can impact solubility. | Lipophilicity is variable and dependent on substitution. | A balanced logP is crucial for achieving both permeability and solubility. |
| Hydrogen Bond Donors/Acceptors | The 2-amino group provides a key hydrogen bond donor, while the thiazole nitrogen acts as an acceptor. | The pyrimidine ring contains two nitrogen acceptors, and amino groups act as donors. | The pyrazole ring has both a hydrogen bond donor (NH) and an acceptor (N), in addition to the amino group. | The number and arrangement of hydrogen bond donors and acceptors are critical for target binding and solubility. |
| Aqueous Solubility | Generally moderate, but can be improved through appropriate functionalization. | Often face solubility challenges due to their more lipophilic nature. | Solubility is variable and can be modulated by substituents. | Good aqueous solubility is essential for formulation and in vivo exposure. |
Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds. This table summarizes general trends in physicochemical properties for different heterocyclic classes. Specific values are highly dependent on the full molecular structure.
Biological Activity: Focus on Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold is a well-established hinge-binding motif found in numerous approved and investigational kinase inhibitors, including Dasatinib.[1]
Comparative Kinase Inhibition Profile
| Kinase Target Family | 2-Aminothiazole Scaffold | Aminopyrimidine Scaffold | Aminopyrazole Scaffold | Notes |
| Src Family Kinases | Potent inhibitors have been developed (e.g., Dasatinib).[1] | Also a common scaffold for Src inhibitors. | Less commonly employed for Src family kinases compared to the others. | The 2-aminothiazole in Dasatinib forms a key bidentate hydrogen bond with the kinase hinge region. |
| Aurora Kinases | Numerous potent inhibitors have been reported.[2] | Also a well-explored scaffold for Aurora kinase inhibitors. | Some pyrazole-based inhibitors have been identified. | Both aminothiazole and aminopyrimidine scaffolds have demonstrated clinical potential against this target class. |
| CDKs (Cyclin-Dependent Kinases) | A known scaffold for CDK inhibitors. | A very common and successful scaffold for CDK inhibitors (e.g., Ribociclib). | Also explored for CDK inhibition. | The aminopyrimidine scaffold has a strong track record in the development of approved CDK inhibitors. |
Table 2: General Comparison of Heterocyclic Scaffolds in Kinase Inhibition. This table provides a high-level overview of the utility of different scaffolds against major kinase families. Potency and selectivity are highly dependent on the specific substitutions on the core scaffold.
Anticancer Activity: A Head-to-Head Example
A study directly comparing amino acid conjugates of aminothiazole and aminopyridine derivatives against ovarian cancer cell lines provides valuable insight.[3]
| Compound Class | Cell Line | IC50 (µM) |
| Aminothiazole Derivative (S3c) | A2780 (parent) | 15.57 |
| A2780CISR (cisplatin-resistant) | 11.52 | |
| Aminopyridine Derivative | Data not available for direct comparison in the same study. | - |
| Cisplatin (Control) | A2780 (parent) | 1.2 |
| A2780CISR (cisplatin-resistant) | 8.5 |
Table 3: Anticancer Activity of an Aminothiazole Derivative. Data from Naz et al. (2021) showing the cytotoxic activity of a representative aminothiazole conjugate.[3] The results indicate that the aminothiazole scaffold can serve as a basis for potent anticancer agents, even in drug-resistant cell lines.
ADME Profile: A Critical Determinant of In Vivo Efficacy
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its clinical success. While a complete ADME profile for this compound is not available, we can discuss the general ADME characteristics of the 2-aminothiazole scaffold.
Metabolic Stability: The metabolic stability of 2-aminothiazole derivatives can be variable. The thiazole ring itself can be susceptible to metabolism. However, strategic placement of substituents can block metabolic soft spots and improve stability in liver microsomes.
Permeability: Due to their generally favorable size and tunable lipophilicity, 2-aminothiazole derivatives often exhibit good cell permeability.
Pharmacokinetics: The pharmacokinetic properties of 2-aminothiazole-based drugs are highly dependent on the overall molecular structure. For example, Dasatinib, which features a 2-aminothiazole core, has demonstrated good oral bioavailability.
Experimental Protocols
To facilitate the direct comparison of novel compounds based on these scaffolds, standardized experimental protocols are essential.
Kinase Inhibition Assay (Example: Lck Kinase)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant Lck kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (serially diluted)
-
Staurosporine (positive control)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or control to the wells of a 384-well plate.
-
Add 4 µL of Lck kinase and biotinylated peptide substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of stop/detection buffer containing the europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with serially diluted test compound and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value.
-
Visualizing Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Figure 1: General mechanism of kinase inhibition by a small molecule inhibitor.
Figure 2: A simplified workflow for the preclinical evaluation of heterocyclic scaffolds.
Conclusion
The 2-aminothiazole scaffold, as exemplified by this compound, remains a highly attractive starting point for the design of novel therapeutics, particularly kinase inhibitors. Its synthetic accessibility and favorable hydrogen bonding capabilities are significant assets. While direct, comprehensive comparative data against other key heterocyclic scaffolds like aminopyrimidines and aminopyrazoles is not always published, the available evidence suggests that the 2-aminothiazole scaffold is highly competitive in terms of achievable biological potency.
The choice of a heterocyclic core will always be context-dependent, relying on the specific target, desired properties, and the synthetic strategy. For researchers targeting kinases, the 2-aminothiazole scaffold offers a well-validated and potent option. However, careful consideration of potential metabolic liabilities and a robust ADME screening cascade are essential for the successful development of drug candidates based on this, or any other, heterocyclic core. This guide provides a foundational framework for such comparative evaluations, empowering medicinal chemists to navigate the complex landscape of scaffold selection with greater confidence.
References
Safety Operating Guide
Prudent Disposal of N5,N5-dimethylthiazole-2,5-diamine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling N5,N5-dimethylthiazole-2,5-diamine must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous substance, necessitating a cautious approach to its disposal. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. All personnel involved in the handling and disposal process must be trained on proper hazardous waste management.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against potential exposure. The minimum required PPE for handling this compound waste includes:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat. |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a designated area, preferably within a fume hood to minimize inhalation exposure.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be classified as hazardous chemical waste.
-
This waste must be segregated from other waste streams to prevent potentially hazardous reactions.[1] Do not mix with acids, bases, or oxidizing agents unless as part of a specific neutralization or degradation procedure approved by your institution's EHS.
2. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] Avoid using abbreviations or chemical formulas.[2]
-
The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[2]
3. Waste Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[4]
-
The storage area should have secondary containment to control any potential spills.[3]
-
Keep the waste container securely closed except when adding waste.[3]
4. Final Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS program or a licensed hazardous waste disposal contractor.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an appropriate absorbent material to contain and clean up the spill. All materials used for spill cleanup must be disposed of as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's EHS for assistance.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling N5,N5-dimethylthiazole-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of N5,N5-dimethylthiazole-2,5-diamine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary.[1] | Protects against potential splashes and aerosols of the compound. |
| Hand Protection | Disposable nitrile gloves are required for incidental contact. For extended contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[1] | Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling the chemical.[2] |
| Body Protection | A standard laboratory coat must be worn.[1] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects clothing and skin from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. | Minimizes the risk of respiratory tract irritation. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize exposure to dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Spill Management: In case of a small spill, dampen the solid material with a suitable solvent (such as 60-70% ethanol for 2-aminothiazole) and carefully transfer it to a sealed container for disposal.[3] The spill area should then be cleaned with an appropriate solvent and washed with soap and water.[3]
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
-
Waste Collection: All waste materials containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
